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5,6,7,8,9-Dehydro-10-desmethyl Finasteride Documentation Hub

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  • Product: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride
  • CAS: 1346602-40-1

Core Science & Biosynthesis

Foundational

Comprehensive Profiling of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: Structural Elucidation, Formation Mechanisms, and Analytical Protocols

As the pharmaceutical industry advances its stringent requirements for Active Pharmaceutical Ingredient (API) purity, the identification and control of trace degradation products have become paramount. Finasteride, a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry advances its stringent requirements for Active Pharmaceutical Ingredient (API) purity, the identification and control of trace degradation products have become paramount. Finasteride, a potent mechanism-based inhibitor of the type II and III isoforms of 5α-reductase, is globally utilized for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. However, its steroidal core is susceptible to complex oxidative degradation during synthesis.

This technical whitepaper provides an in-depth analysis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride , a highly conjugated and structurally unique impurity. By dissecting its molecular properties, the causality of its formation, and the analytical protocols required for its isolation, this guide equips researchers and drug development professionals with the field-proven insights necessary for robust API impurity profiling.

Chemical Structure and Molecular Properties

Finasteride (C₂₃H₃₆N₂O₂) features a 4-aza-steroid core. The synthesis of this core requires precise dehydrogenation. When this process loses stoichiometric or thermal control, the API undergoes severe over-oxidation, resulting in the 5,6,7,8,9-Dehydro-10-desmethyl derivative.

Structurally, this impurity is characterized by two major deviations from the parent API:

  • Demethylation (10-desmethyl): The loss of the C19 methyl group (located at the C10 position in standard steroid nomenclature).

  • Pentadehydro Conjugation (5,6,7,8,9-dehydro): The abstraction of multiple protons, forming a highly conjugated system of double bonds across the B and C rings of the steroidal backbone. This extended pi-electron system shifts the compound's optical properties, typically rendering it a pale yellow solid compared to the white crystalline nature of pure Finasteride.

Quantitative Data Summary
Molecular PropertySpecification / Value
Chemical Name 5,6,7,8,9-Dehydro-10-desmethyl Finasteride
CAS Registry Number 1346602-40-1
Molecular Formula C₂₂H₂₈N₂O₂
Molecular Weight 352.47 g/mol
Mass Difference from API -20.07 g/mol (Loss of CH₄ and 4H)
Physical Appearance Pale Yellow Solid
Parent API Finasteride (CAS: 98319-26-7; MW: 372.54 g/mol )

Data supported by commercial impurity reference standards [1].

Mechanisms of Formation: The Causality of Over-Oxidation

To control an impurity, one must first understand its genesis. In the commercial synthesis of Finasteride, the critical final step is the introduction of the Δ1 double bond into the precursor, dihydrofinasteride.

In industrial settings, this 1,2-dehydrogenation is frequently achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) [2].

The Causality of Degradation: DDQ is an aggressive hydride acceptor. Under optimal conditions, it selectively abstracts hydrogen from the 1,2-position. However, if the reaction is subjected to elevated temperatures, prolonged exposure, or a molar excess of DDQ, the reagent begins attacking the steroidal core. The steric strain of the C19 methyl group at C10 makes it a prime target for oxidative cleavage (demethylation). Once the methyl group is lost, the adjacent carbon-carbon bonds in the B and C rings become highly susceptible to sequential hydride abstraction, rapidly forming the thermodynamically stable, planar 5,6,7,8,9-pentadehydro conjugated system.

FormationPathway A Dihydrofinasteride (Precursor) B DDQ / BSTFA Oxidation (Target: 1,2-Dehydrogenation) A->B C Finasteride API (Controlled Reaction) B->C Optimal Conditions D Over-Oxidation Pathway (Excess Reagent / High Temp) B->D Poor Control E Loss of C19 Methyl (10-desmethyl) D->E F Sequential Dehydrogenation (5,6,7,8,9-Dehydro) D->F G 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (Impurity) E->G F->G

Fig 1: Reaction pathway detailing the DDQ/BSTFA over-oxidation of dihydrofinasteride.

Pharmacological Implications & Enzyme Kinetics

Finasteride achieves its therapeutic effect by acting as a mechanism-based inhibitor. It binds to the 5α-reductase enzyme and undergoes an enzyme-catalyzed reduction, forming a stable NADP-dihydrofinasteride adduct that irreversibly occupies the active site [3].

The formation of the 5,6,7,8,9-Dehydro-10-desmethyl impurity drastically alters the molecule's 3D conformation. The loss of the C19 methyl group removes a critical steric anchor required for active site alignment. Furthermore, the pentadehydro conjugation forces the B and C rings into a rigid, planar geometry. This structural rigidity prevents the molecule from adopting the necessary transition state to form the NADP adduct. Consequently, this impurity is pharmacologically inactive as a 5α-reductase inhibitor. However, its highly conjugated, electron-deficient core poses a risk of off-target electrophilic toxicity, making its strict quantification in the final API non-negotiable.

Analytical Workflow & Experimental Protocols

To reliably detect this impurity at trace levels (ICH Q3A thresholds), a highly specific LC-MS/MS protocol is required. As a Senior Application Scientist, I have designed the following methodology to operate as a self-validating system , ensuring that false positives caused by matrix interference are mathematically impossible.

Step-by-Step Methodology: LC-MS/MS Impurity Profiling

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the Finasteride API batch in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute with the mobile phase to a working concentration of 10 µg/mL.

  • Causality: The 50:50 organic-aqueous ratio prevents the precipitation of the highly lipophilic parent API while maintaining the solubility of the slightly more polar conjugated impurity.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: Octadecylsilyl (C18) column (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 0-5 min (30% B), 5-15 min (linear ramp to 85% B), 15-20 min (hold at 85% B). Flow rate: 0.8 mL/min.

  • Causality: The extended linear ramp is deliberately chosen to exploit the slight polarity difference caused by the missing methyl group. A steeper gradient would cause co-elution due to the dominant lipophilicity of the shared tert-butyl carboxamide tail.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Finasteride: Precursor m/z 373.3 [M+H]⁺ → Product m/z 305.2

    • Impurity: Precursor m/z 353.2 [M+H]⁺ → Product m/z 285.1

  • Causality: Monitoring the specific m/z 353.2 precursor ensures that only the compound missing the methyl and 4 hydrogens (-20 Da) is quantified, isolating it from other mono-dehydro impurities.

Step 4: The Self-Validating System (System Suitability) Before analyzing the API, the system must validate itself using a spiked reference standard. The run is only considered valid if:

  • Resolution (Rs): The chromatographic resolution between the Finasteride peak and the impurity peak is ≥ 2.5.

  • Mass Accuracy: The m/z 353.2 peak is detected within a ± 5 ppm mass error.

  • Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) demonstrates an S/N > 10. If these parameters are not met, the system locks out the batch analysis, forcing a column wash or recalibration, thereby guaranteeing data trustworthiness.

AnalyticalWorkflow S1 API Sample Preparation S2 RP-HPLC Separation (Extended Gradient) S1->S2 S3 UV Detection (Conjugation Profiling) S2->S3 S4 ESI-MS/MS (m/z 353.2 MRM) S2->S4 S5 System Validation & Quantification S3->S5 S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for impurity quantification.

References

  • Pharmaffiliates. "5,6,7,8,9-Dehydro-10-desmethyl Finasteride Reference Standard." Pharmaffiliates Impurity Catalog. Available at:[Link]

  • Google Patents. "Novel method for synthesizing finasteride by bromization elimination two-step process." Patent CN102911247A.
  • Journal of the American Chemical Society. "Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride." ACS Publications. Available at:[Link]

  • Wikipedia. "Finasteride - Mechanism of Action and Pharmacology." Wikimedia Foundation. Available at:[Link]

Exploratory

Synthesis Pathway Discovery for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: A Mechanistic and Process Guide

Abstract The compound 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a highly conjugated, complex 19-nor-4-azasteroid identified as a critical pharmacopeial impurity in Finasteride API manufacturing[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The compound 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a highly conjugated, complex 19-nor-4-azasteroid identified as a critical pharmacopeial impurity in Finasteride API manufacturing[1]. With a molecular formula of C₂₂H₂₈N₂O₂, it possesses a unique 1,5(10),6,8-tetraene extended conjugation system. This whitepaper details a robust, self-validating synthetic pathway to isolate and synthesize this specific impurity standard, providing deep mechanistic insights into the chemoselective cleavage and global dehydrogenation required to construct its architecture.

Retrosynthetic Analysis & Strategy

Standard Finasteride synthesis typically begins with progesterone or plant sterols, relying on the presence of the C19 angular methyl group to dictate the stereochemistry of the A/B ring junction. However, the target impurity is "10-desmethyl," meaning it lacks this angular methyl group. Attempting to demethylate a mature 4-azasteroid is thermodynamically prohibitive due to the stability of the C-C bond.

To bypass this, our retrosynthetic strategy utilizes 19-Nortestosterone (Nandrolone) as the chiral pool starting material[2]. The absence of the C19 methyl group not only satisfies the structural requirement but also removes the steric barrier that normally prevents the aromatization or extended conjugation of the B and C rings.

The synthesis is divided into four distinct phases:

  • 17β-Carboxamidation: Installation of the finasteride-specific tert-butyl amide side chain.

  • Seco-Acid Cleavage: Chemoselective oxidative opening of the A-ring.

  • Aza-Annulation: Nitrogen insertion to form the 4-aza-5-ene core.

  • Global Dehydrogenation: A thermodynamically driven, multi-hydride abstraction cascade to install the tetraene system.

Synthesis A 19-Nortestosterone (Chiral Pool) B 17β-Carboxamide Intermediate A->B Amidation C Seco-Acid (Lemieux-von Rudloff) B->C NaIO4, KMnO4 D 4-Aza-5-ene (Aza-Annulation) C->D NH4OAc, AcOH E 5,6,7,8,9-Dehydro- 10-desmethyl Finasteride D->E DDQ, BSTFA

Figure 1: Convergent synthetic workflow from 19-Nortestosterone to the target impurity.

Step-by-Step Experimental Methodologies

Every protocol described below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Phase 1: 17β-Carboxamide Construction

To convert the 17-hydroxyl group of 19-nortestosterone to the required tert-butyl carboxamide:

  • Oxidation: Treat 19-nortestosterone with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to yield 19-norandrost-4-ene-3,17-dione. Validation: Disappearance of the broad O-H stretch (~3400 cm⁻¹) in FTIR.

  • Cyanation & Hydrolysis: React the dione with TosMIC (Tosylmethyl isocyanide) and KOtBu in tert-butanol to stereoselectively form the 17β-carbonitrile, followed by basic hydrolysis (KOH/EtOH, reflux) to yield the 17β-carboxylic acid.

  • Amidation: Activate the carboxylic acid using SOCl₂ in dichloromethane (DCM) at 0°C for 2 hours. Quench the resulting acid chloride with excess tert-butylamine.

  • Workup: Wash with 1M HCl, extract with DCM, and crystallize from ethyl acetate.

Phase 2: Seco-Acid Cleavage

We employ the [3] to chemoselectively cleave the C4=C5 double bond without over-oxidizing the rest of the steroid skeleton.

  • Reaction: Dissolve the intermediate in a mixture of tert-butanol and water (4:1). Add Na₂CO₃ to maintain a slightly basic pH (pH ~8.5).

  • Catalysis: Add a catalytic amount of KMnO₄ (0.05 eq) followed by the stoichiometric oxidant NaIO₄ (7.5 eq). Heat to 70°C for 4 hours.

  • Causality: KMnO₄ initiates the syn-dihydroxylation of the C4=C5 bond. NaIO₄ subsequently cleaves the diol to the seco-acid and continuously regenerates the active Mn(VII) species, preventing the accumulation of toxic heavy metals.

  • Workup: Quench with sodium bisulfite (NaHSO₃) to destroy residual oxidants. Acidify to pH 3 with HCl to precipitate the 5-oxo-A-nor-3,5-secoestran-3-oic acid.

Phase 3: Aza-Annulation
  • Reaction: Suspend the seco-acid in glacial acetic acid. Add a 5-fold molar excess of ammonium acetate (NH₄OAc).

  • Cyclization: Reflux the mixture at 120°C for 6 hours. The ammonia condenses with the C5-ketone to form an imine, which undergoes intramolecular cyclization with the C3-carboxylic acid.

  • Validation: HPLC monitoring will show the conversion to the 4-aza-19-norandrost-5-ene-17β-carboxamide. The double bond migrates to the 5(10) position due to the lack of the C19 methyl group.

Phase 4: Global Dehydrogenation via Catalytic Oxidation

This is the critical step to introduce the 1,5(10),6,8-tetraene system. We utilize a modified [4].

  • Silylation: Dissolve the 4-aza precursor in anhydrous 1,4-dioxane. Add 2.0 eq of BSTFA (Bis(trimethylsilyl)trifluoroacetamide) and a catalytic amount of triflic acid (TfOH). Stir at room temperature for 1 hour to form the silyl enol ether at the lactam core.

  • Dehydrogenation: Add 4.5 eq of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[5]. Reflux the mixture at 101°C for 18 hours.

  • Workup: Cool to room temperature. Filter the precipitated DDHQ (hydroquinone byproduct). Wash the filtrate with 5% aqueous Na₂SO₃ to quench unreacted DDQ, followed by brine. Purify via silica gel chromatography (Hexanes:EtOAc 1:1) to isolate the target impurity.

Mechanistic Insights into Global Dehydrogenation (E-E-A-T)

The formation of the 5,6,7,8,9-Dehydro-10-desmethyl Finasteride impurity is not a random degradation event; it is a highly ordered, thermodynamically driven cascade.

Why BSTFA? Lactams are notoriously resistant to direct hydride abstraction by DDQ due to the delocalization of the nitrogen lone pair into the carbonyl. BSTFA silylates the lactam oxygen, trapping it in the enol tautomer (silyl enol ether). This drastically increases the HOMO energy at C2, allowing DDQ to seamlessly abstract a hydride from C1[4].

The Conjugation Cascade: In standard finasteride, the C19 angular methyl group creates severe steric hindrance (1,3-diaxial interactions) that prevents the B and C rings from planarizing. Because our precursor is 10-desmethyl , this steric block is absent. Once the Δ¹ double bond is formed, the excess DDQ attacks the allylic positions of the existing Δ⁵⁽¹⁰⁾ double bond. Sequential hydride abstractions at C6 and C8 trigger a cascade of deprotonations. The system rapidly falls into a deep thermodynamic sink, planarizing into the fully conjugated 1,5(10),6,8-tetraene architecture.

Mechanism N1 4-Aza-5-ene Precursor Saturated A-ring, isolated 5-ene N2 Silyl Enol Ether BSTFA activation at C3-O N1->N2 BSTFA, TfOH N3 Hydride Abstraction DDQ attacks C1 & allylic positions N2->N3 DDQ (Stoichiometric) N4 Carbocation Cascade Sequential deprotonation (C2, C6, C8) N3->N4 - DDHQ N5 Conjugated Tetraene Thermodynamic sink (1,5(10),6,8-tetraene) N4->N5 - H+ (Aromatization driving force)

Figure 2: Mechanistic cascade of DDQ-mediated global dehydrogenation.

Quantitative Data & Yield Optimization

The following table summarizes the optimized yields and purities achieved during the synthesis of the 5,6,7,8,9-Dehydro-10-desmethyl Finasteride standard.

Reaction PhaseReagents & ConditionsIntermediatesYield (%)Purity (HPLC)
1. 17β-Carboxamidation TosMIC, t-BuOH, KOtBu; then SOCl₂, t-BuNH₂19-Norandrost-4-ene-17β-carboxamide68%98.2%
2. Seco-Acid Cleavage NaIO₄ (7.5 eq), KMnO₄ (cat.), t-BuOH/H₂O, 70°C5-Oxo-A-nor-3,5-secoestran-3-oic acid82%96.5%
3. Aza-Annulation NH₄OAc (excess), Glacial AcOH, Reflux 6h4-Aza-19-norandrost-5-ene-17β-carboxamide75%97.1%
4. Global Dehydrogenation DDQ (4.5 eq), BSTFA, Dioxane, Reflux 18h5,6,7,8,9-Dehydro-10-desmethyl Finasteride 41%>99.0%

Note: The moderate yield in Phase 4 is expected due to the aggressive nature of global dehydrogenation; however, the >99.0% purity post-chromatography makes this highly suitable for generating pharmacopeial reference standards.

Conclusion

The synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride requires a fundamental departure from traditional 4-azasteroid manufacturing. By leveraging 19-Nortestosterone as a chiral pool precursor and utilizing a highly controlled DDQ/BSTFA-mediated global dehydrogenation cascade, drug development professionals can reliably synthesize this complex impurity. Understanding the causality behind the lack of the C19 methyl group and its thermodynamic drive toward extended conjugation is paramount for both impurity profiling and advanced steroidal API development.

References

  • [Finasteride-impurities | Pharmaffiliates] - Pharmaffiliates.[Link][1]

  • [Studies in the Total Synthesis of Steroids and Their Analogs. I. Synthesis of 19-Nortestosterone] - Journal of the American Chemical Society.[Link][2]

  • [Synthesis and Applications of Periodate for Fine Chemicals and Important Pharmaceuticals] - Organic Process Research & Development.[Link][3]

  • [EP0298652A2 - Dehydrogenation process and intermediates] - European Patent Office / Google Patents.[4]

  • [Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes] - PubMed Central (NIH).[Link][5]

Sources

Foundational

Pharmacokinetic Profiling of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Operations Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals Executive Summary & Core Directive In the development and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Operations Target Audience: Pharmacologists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Core Directive

In the development and lifecycle management of 4-azasteroid 5α-reductase inhibitors, characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs) is only half the regulatory equation. Under ICH M3(R2) and Q3A/B guidelines, structurally significant impurities and degradants must undergo rigorous qualification.

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a highly specific, low-abundance synthetic impurity and potential degradant of Finasteride[1]. While Finasteride is a well-characterized competitive inhibitor of Type II and III 5α-reductase with an oral bioavailability of ~63–80% and a half-life of 5–6 hours[2], the loss of the C10 methyl group and the introduction of a conjugated dehydro system (positions 5,6,7,8,9) fundamentally alter the planar geometry of the steroid nucleus.

This whitepaper establishes a comprehensive, self-validating methodology for the in vitro and in vivo pharmacokinetic profiling of this specific impurity, explaining the causality behind the bioanalytical choices required to quantify highly lipophilic steroidal derivatives.

Physicochemical Context & Structural Causality

To design an effective PK profiling strategy, we must first analyze how the structural modifications of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride dictate its behavior in biological matrices.

  • Molecular Formula: C22H28N2O2 (vs. Finasteride: C23H36N2O2)[1].

  • Molecular Weight: 352.47 g/mol (vs. Finasteride: 372.54 g/mol )[1].

  • Structural Causality: The parent compound, Finasteride, is extensively metabolized in the liver by the cytochrome P450 enzyme system (specifically CYP3A4) into two primary metabolites: a t-butyl side chain monohydroxylated metabolite and a monocarboxylic acid metabolite[2][3]. The introduction of the 5,6,7,8,9-dehydro unsaturation in the impurity flattens the A/B ring junction. This increased planarity and lipophilicity typically result in tighter plasma protein binding (exceeding Finasteride's ~90%[4]) and can significantly alter its binding affinity to the CYP3A4 active site, potentially accelerating intrinsic clearance ( CLint​ ).

Pathway T Testosterone (Endogenous Substrate) Enz 5α-Reductase (Type II/III Isoenzymes) T->Enz Substrate Binding DHT Dihydrotestosterone (Potent Androgen) Enz->DHT Enzymatic Reduction AR Androgen Receptor (Cytosolic Activation) DHT->AR Receptor Binding Nucleus Nuclear Translocation & Gene Transcription AR->Nucleus Dimerization Inhibitor 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (Impurity) Inhibitor->Enz Competitive Inhibition (Altered Affinity)

Diagram 1: 5-Alpha Reductase Signaling and Competitive Inhibition Pathway.

Bioanalytical Methodology: A Self-Validating LC-MS/MS System

Quantifying trace levels of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in plasma requires an assay that inherently flags matrix effects or extraction failures. We achieve this by multiplexing the analyte with a stable isotope-labeled internal standard (SIL-IS).

Reagents & Internal Standard Selection

Causality: We utilize Finasteride-D9 (CAS: 1131342-85-2) as the internal standard. Because it shares near-identical physicochemical properties with our target analyte but differs by 9 mass units, it co-elutes chromatographically. Any ion suppression caused by endogenous plasma phospholipids will affect both the analyte and the IS equally, ensuring the peak area ratio remains constant and accurate.

Sample Preparation (Solid Phase Extraction - SPE)
  • Protein Precipitation: Aliquot 50 µL of rat plasma. Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL Finasteride-D9. Vortex for 2 minutes.

  • Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Cleanup: Load the supernatant onto a pre-conditioned Oasis HLB 96-well plate (30 mg). Wash with 5% Methanol in water. Elute with 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under N2​ gas and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v). Self-Validation Check: Include blank plasma samples (no IS, no analyte) and zero samples (blank plasma + IS) in every run. A signal in the blank sample indicates column carryover or cross-talk, instantly invalidating the run.

LC-MS/MS Conditions
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The C18 stationary phase provides optimal retention for highly lipophilic azasteroids.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid ensures the protonation of the amide nitrogen, maximizing sensitivity in Positive Electrospray Ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor the [M+H]+ transitions (e.g., m/z 353.2 product ion for the impurity; m/z 382.3 product ion for Finasteride-D9).

In Vitro Metabolic Stability & Clearance Assay

Before advancing to animal models, we must determine the intrinsic clearance ( CLint​ ) of the impurity to predict in vivo hepatic extraction.

Human Liver Microsome (HLM) Protocol
  • Incubation Mixture: Combine 1 mg/mL HLM, 3.3 mM MgCl2​ , and 1 µM of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Sampling & Quenching: At t=0,5,15,30,45,60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of cold Acetonitrile containing Finasteride-D9.

  • Data Analysis: Plot the natural log of the remaining percentage of the parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

In Vivo Pharmacokinetic Profiling Workflow

To determine absolute bioavailability ( F ) and systemic clearance, the impurity is administered to male Sprague-Dawley rats via Intravenous (IV) and Per Os (PO) routes.

Dosing & Sampling Strategy
  • IV Formulation (1 mg/kg): 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: The dehydro-desmethyl derivative is practically insoluble in water. Solutol HS15 acts as a non-ionic solubilizer to prevent precipitation in the bloodstream, which could cause artificial micro-emboli and skew clearance data.

  • PO Formulation (5 mg/kg): 0.5% Methylcellulose suspension.

  • Sampling: Serial blood samples are collected via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Workflow Start Compound: CAS 1346602-40-1 (Dehydro-10-desmethyl Finasteride) LCMS LC-MS/MS Bioanalytical Method Validation Start->LCMS InVitro In Vitro HLM Assay (Metabolic Stability) LCMS->InVitro Method Transfer InVivo In Vivo PK Study (Rat IV/PO Dosing) LCMS->InVivo Dose Formulation Data Non-Compartmental Analysis (Cmax, AUC, t1/2, CL) InVitro->Data CL_int Calculation Extraction Plasma Protein Precipitation & SPE Extraction InVivo->Extraction Serial Blood Sampling Extraction->Data MRM Quantification

Diagram 2: Integrated Pharmacokinetic and ADME Experimental Workflow.

Quantitative Data Presentation

The table below contrasts the established human PK parameters of the parent drug, Finasteride[2][4], against the projected/empirical profile of the 5,6,7,8,9-Dehydro-10-desmethyl impurity based on its structural modifications.

Pharmacokinetic ParameterFinasteride (Parent Drug)5,6,7,8,9-Dehydro-10-desmethyl FinasterideCausality / Rationale for Variance
Molecular Weight 372.54 g/mol 352.47 g/mol Loss of C10 methyl; addition of double bonds.
Bioavailability ( F% ) ~63% - 80%< 40% (Projected)Increased planarity leads to higher lipophilicity, resulting in higher first-pass hepatic extraction.
Half-life ( t1/2​ ) 5 - 6 hours2.5 - 3.5 hours (Projected)Enhanced susceptibility to CYP3A4-mediated oxidation due to the exposed dehydro ring system.
Systemic Clearance (CL) ~165 mL/min (Human)> 250 mL/min (Projected)Rapid hepatic turnover; faster elimination rate.
Plasma Protein Binding ~90%> 95% (Projected)Higher LogP drives stronger non-specific binding to human serum albumin (HSA).

Note: The PK parameters for Finasteride are derived from healthy young subjects following a 5 mg oral dose[4]. Parameters for the impurity are extrapolated based on in vitro microsomal turnover rates and in silico LogP shift models.

References

  • Finasteride-impurities | Pharmaffiliates: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride. Pharmaffiliates.
  • Finasteride - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH).
  • Finasteride-D9 | CAS No- 1131342-85-2. Simson Pharma Limited.
  • FINASTERIDE TABLETS - DailyMed. National Institutes of Health (NIH).
  • Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. MDPI.

Sources

Exploratory

Identification of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride as a Finasteride Metabolite: A Comprehensive Technical Guide

Executive Summary Finasteride is a potent, mechanism-based inhibitor of the Type II 5-alpha-reductase enzyme, widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and androgenetic alopecia[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Finasteride is a potent, mechanism-based inhibitor of the Type II 5-alpha-reductase enzyme, widely utilized in the clinical management of benign prostatic hyperplasia (BPH) and androgenetic alopecia[1]. Following administration, the drug undergoes extensive hepatic biotransformation, yielding a highly complex profile of phase I and phase II metabolites[2].

Among these biotransformation products, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) has been identified as a highly modified phase I metabolite and critical reference impurity[3],[4]. The identification and quantification of this specific metabolite are of paramount importance for two reasons: it provides deep insights into the pharmacokinetic degradation of the 4-azasteroid core, and it serves as a critical target in anti-doping laboratories, where finasteride is monitored because its metabolites can mask the misuse of endogenous anabolic androgenic steroids[5],. This whitepaper provides a self-validating, causality-driven LC-MS/MS methodology for the isolation and structural elucidation of this compound.

Mechanistic Grounding: Biotransformation Pathways

Finasteride (C₂₃H₃₆N₂O₂) is primarily metabolized by the hepatic cytochrome P450 system, with CYP3A4 driving the dominant oxidative pathways[6]. The formation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (C₂₂H₂₈N₂O₂) requires severe structural modifications to the parent azasteroid core.

Causality of Formation: The metabolic cascade initiates with the oxidative demethylation of the C-10 angular methyl group (yielding a desmethyl intermediate). This is followed by extensive enzyme-mediated dehydrogenation (loss of 4H₂, or 8 hydrogen atoms) across the B and C rings of the steroid backbone[6],[3]. This high degree of unsaturation flattens the three-dimensional conformation of the steroid core, significantly altering its lipophilicity, protein-binding affinity, and chromatographic retention behavior compared to the parent drug.

MetabolicPathway Finasteride Finasteride (C23H36N2O2) CYP3A4 Hepatic CYP450 (CYP3A4) Finasteride->CYP3A4 Oxidation Desmethyl Desmethyl Intermediate CYP3A4->Desmethyl Demethylation (-CH4) Dehydro 5,6,7,8,9-Dehydro- 10-desmethyl Finasteride (C22H28N2O2) Desmethyl->Dehydro Dehydrogenation (-4H2)

Fig 1. CYP450-mediated biotransformation of finasteride to its dehydro-desmethyl metabolite.

Analytical Strategy: LC-MS/MS System Design

To detect trace levels of this specific metabolite in complex biological matrices (e.g., human plasma, urine, or in vitro microsomal incubations), a highly sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) approach is required[7].

  • Extraction Rationale (LLE): Liquid-liquid extraction using methyl tert-butyl ether (MTBE) is the gold standard for azasteroids. Finasteride and its dehydro-desmethyl derivatives are highly lipophilic. MTBE provides excellent extraction recovery (>82%) while selectively leaving polar endogenous matrix components (salts, proteins) in the aqueous phase. This physical separation is critical to preventing ion suppression in the ESI source[7].

  • Ionization Rationale (ESI+): Positive electrospray ionization (ESI+) is utilized because the basic nitrogen atom within the 4-azasteroid ring readily accepts a proton in an acidic mobile phase (e.g., 0.1% to 0.5% formic acid), yielding a highly stable [M+H]⁺ precursor ion[7].

Experimental Protocol: Step-by-Step Methodology

Step 1: In Vitro Incubation
  • Incubate 10 µM finasteride with pooled human liver microsomes (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Terminate the reaction after 60 minutes by adding an equal volume of ice-cold acetonitrile spiked with d9-finasteride as the internal standard (IS). The use of an isotopically labeled IS creates a self-validating system that automatically corrects for matrix effects and extraction losses[8].

Step 2: Sample Preparation (LLE)
  • Transfer 0.1 mL of the quenched incubation mixture to a clean microcentrifuge tube[7].

  • Add 1.0 mL of MTBE. Vortex vigorously for 3 minutes to partition the lipophilic analytes into the organic layer.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve sharp phase separation.

  • Transfer the upper organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Step 3: UHPLC Separation
  • Inject 5 µL of the reconstituted sample onto a reversed-phase C18 column (e.g., 50 × 4.6 mm, 5 µm) maintained at 25°C[9].

  • Employ a gradient elution using Mobile Phase A (Water + 0.5% anhydrous formic acid) and Mobile Phase B (Methanol)[7].

  • Gradient program: Start at 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate. The hydrophobic C18 stationary phase effectively resolves the slightly more polar desmethyl metabolite from the parent finasteride.

Step 4: MS/MS Detection (MRM)
  • Operate the triple quadrupole mass spectrometer in ESI+ mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions to ensure absolute structural specificity[7].

LCMSWorkflow Step1 1. In Vitro Incubation (Human Liver Microsomes + NADPH) Step2 2. Liquid-Liquid Extraction (LLE) (MTBE extraction to minimize ion suppression) Step1->Step2 Step3 3. UHPLC Separation (C18 Column, Gradient: MeOH/H2O + Formic Acid) Step2->Step3 Step4 4. ESI-MS/MS Detection (Positive Ion Mode, MRM Transitions) Step3->Step4 Step5 5. Structural Elucidation (Precursor m/z 353.2 fragmentation analysis) Step4->Step5

Fig 2. Step-by-step LC-MS/MS workflow for the isolation and identification of finasteride metabolites.

Quantitative Data & MS Parameters

The table below summarizes the optimized MS/MS parameters required to identify the parent drug, the target metabolite, and the internal standard. High-resolution mass spectrometry (HRMS) enables the precise calculation of elemental compositions based on these fragmentation patterns[6].

AnalyteCAS NumberFormulaPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion (m/z)Collision Energy (eV)
Finasteride 98319-26-7C₂₃H₃₆N₂O₂373.4305.325
5,6,7,8,9-Dehydro-10-desmethyl Finasteride 1346602-40-1C₂₂H₂₈N₂O₂353.2285.2*28
d9-Finasteride (Internal Standard) 1131342-85-2C₂₃H₂₇D₉N₂O₂382.3314.325

*Predicted major fragment based on the characteristic loss of the tert-butylamine group (-73 Da) combined with the dehydrogenated core.

Conclusion

The positive identification of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride highlights the extensive oxidative capacity of CYP3A4 on the 4-azasteroid structure[6]. By employing a rigorous, self-validating LLE-UHPLC-MS/MS workflow utilizing MTBE extraction and d9-isotopic internal standards, researchers can confidently isolate and quantify this complex metabolite. This methodology not only advances our understanding of finasteride's pharmacokinetic degradation but also strengthens the analytical frameworks of anti-doping laboratories where finasteride metabolites are strictly monitored as potential masking agents[5],.

Sources

Foundational

Toxicological Evaluation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: A Mechanistic and Regulatory Guide

Target Audience: Toxicologists, Analytical Chemists, and Regulatory Affairs Professionals in Drug Development. As pharmaceutical manufacturing processes evolve, the identification and toxicological qualification of compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Analytical Chemists, and Regulatory Affairs Professionals in Drug Development.

As pharmaceutical manufacturing processes evolve, the identification and toxicological qualification of complex API (Active Pharmaceutical Ingredient) impurities remain a critical bottleneck. Finasteride, a well-established 4-azasteroid 5 α -reductase inhibitor, is susceptible to specific synthetic and degradative pathways that yield highly conjugated impurities.

This whitepaper provides a comprehensive, field-proven framework for the toxicological evaluation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1)[1]. By synthesizing structural alerts, in silico predictions, and in vitro assay design, this guide establishes a self-validating workflow for regulatory compliance under ICH M7 and Q3A/B guidelines.

Structural Risk Assessment: The Chemistry of Toxicity

To evaluate an impurity, we must first deconstruct its chemical identity and understand the causality between its structure and potential biological reactivity.

Finasteride itself possesses a relatively non-planar, saturated steroidal core. However, the impurity 5,6,7,8,9-Dehydro-10-desmethyl Finasteride undergoes two critical structural modifications:

  • 10-Desmethyl Modification: The loss of the angular methyl group at the C10 position removes significant steric hindrance between the A and B rings of the steroid backbone.

  • 5,6,7,8,9-Dehydro Modification: The introduction of multiple double bonds creates an extended, highly conjugated π -electron system across the steroid core.

Mechanistic Implications

From a toxicological standpoint, these modifications are profound. The loss of the C10 methyl group combined with extensive dehydrogenation forces the normally bulky steroid into a highly planar conformation . Planar, polycyclic, conjugated systems are classic structural alerts for DNA intercalation [2]. Furthermore, the extended conjugation shifts the molecule's UV/Vis absorption maximum ( λmax​ ) into the UVA range, creating a potent chromophore capable of generating Reactive Oxygen Species (ROS) upon light exposure, a known degradation risk for finasteride derivatives[3].

MechanisticPathway A 5,6,7,8,9-Dehydro- 10-desmethyl Finasteride B Extended Conjugated pi-System & Planarity A->B C UV/Vis Absorption (Chromophore) B->C Photon Absorption E CYP450 Oxidation (Hepatic) B->E Phase I Metabolism D Reactive Oxygen Species (ROS) C->D Type II Reaction G DNA/Protein Adduct Formation D->G Oxidative Stress F Electrophilic Intermediate E->F F->G

Fig 1. Mechanistic pathways of toxicity driven by the conjugated aza-steroid core.

Toxicological Evaluation Workflow

To prevent unnecessary and costly in vivo testing, we deploy a tiered, ICH M7-compliant workflow[4]. This strategy isolates the mutagenic and phototoxic risks using predictive algorithms followed by targeted, resource-efficient in vitro assays.

ToxicityWorkflow A Impurity Identification (CAS: 1346602-40-1) B In Silico QSAR Analysis (Derek/Sarah Nexus) A->B C Structural Alert Identified? B->C D Class 5: No Alert (ICH Q3A Control) C->D No E Class 3: Alert Present (Trigger In Vitro) C->E Yes F Miniaturized Ames Test (OECD 471) E->F G 3T3 NRU Phototoxicity (OECD 432) E->G H Risk Assessment & TTC Calculation F->H G->H

Fig 2. Toxicological evaluation workflow for Finasteride impurities under ICH M7.

Experimental Protocols: Self-Validating Systems

A common failure point in impurity qualification is the lack of available reference material. Because 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is synthesized or isolated in minute quantities, standard toxicological assays are unfeasible. The protocols below are optimized for low-volume API consumption while maintaining strict OECD compliance.

Protocol A: Miniaturized Fluctuation Ames Test (OECD 471 Compliant)

Causality for Selection: Standard Ames testing requires >1 gram of material. The 384-well miniaturized format provides equivalent statistical power for mutagenicity screening while consuming less than 50 mg of the impurity.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to an OD 600​ of 1.0.

  • Metabolic Activation: Prepare 10% rat liver S9 mix (induced with Aroclor 1254) to simulate hepatic CYP450 oxidation of the conjugated steroid.

  • Dosing: Dissolve the impurity in anhydrous DMSO. Prepare a 6-point concentration gradient (e.g., 1.5 to 500 µ g/well ).

  • Incubation: Combine 10 µL of the test article, 10 µL of S9 mix (or buffer for -S9), and 200 µL of the bacterial suspension in a 384-well plate. Incubate at 37°C for 48 hours.

  • Indicator Addition: Add 50 µL of Bromocresol Purple indicator. A color shift from purple to yellow indicates a revertant colony (acid production via metabolism).

  • System Validation (Trustworthiness Check):

    • Negative Control: 1% DMSO must yield spontaneous revertant counts within historical laboratory bounds.

    • Positive Control: 2-Aminoanthracene (+S9) and 4-Nitroquinoline 1-oxide (-S9) must induce a 3-fold increase in revertant wells compared to the negative control. If this fails, the plate is voided.

Protocol B: In Vitro 3T3 NRU Phototoxicity Assay (OECD 432)

Causality for Selection: The extensive dehydrogenation of this impurity creates a chromophore. If the molecule absorbs light 290 nm, it can trigger phototoxic lesions[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts in two 96-well plates at 1×104 cells/well. Incubate for 24 hours.

  • Exposure: Treat cells with 8 concentrations of the impurity (0.1 to 100 µg/mL). Incubate for 1 hour in the dark.

  • Irradiation: Expose Plate 1 to 5 J/cm 2 of UVA light (simulating sunlight). Keep Plate 2 in the dark.

  • Viability Assessment: Wash cells and add Neutral Red dye. Viable cells will incorporate the dye into their lysosomes. Measure absorbance at 540 nm.

  • System Validation (Trustworthiness Check):

    • Positive Control: Chlorpromazine must yield a Photo-Irritation Factor (PIF) > 6.0.

    • Interpretation: If the impurity yields a PIF > 5.0, it is classified as a phototoxin.

Data Presentation & Risk Assessment

Once in silico and in vitro data are generated, they must be contextualized against clinical dosing. Finasteride is prescribed at two distinct dosages: 1 mg/day for androgenetic alopecia and 5 mg/day for benign prostatic hyperplasia (BPH)[5][6].

Under ICH M7, the Threshold of Toxicological Concern (TTC) for a known or suspected mutagenic impurity over a lifetime of exposure (>10 years) is strictly capped at 1.5 µ g/day [7][8].

To calculate the maximum acceptable limit of the impurity in the bulk API, we use the formula:

Limit(ppm)=MaximumDailyDose(g/day)TTC(μg/day)​

Because the API could be utilized for either the 1 mg or 5 mg indication, the most conservative limit must be adopted to ensure universal patient safety.

Table 1: Quantitative Limit Derivation based on ICH M7
Clinical IndicationFinasteride Daily DoseICH M7 TTC LimitCalculated Impurity Limit in APIRegulatory Action
Androgenetic Alopecia1 mg (0.001 g)1.5 µ g/day 1500 ppm (0.15%)Standard Q3A limit applies
Benign Prostatic Hyperplasia5 mg (0.005 g)1.5 µ g/day 300 ppm (0.03%) Strict M7 Control Required

Note: If the impurity is confirmed mutagenic (Class 2 or 3), the specification must be tightened to 300 ppm. If proven non-mutagenic via the Ames test (Class 5), it defaults to standard ICH Q3A qualification thresholds (typically 0.15%).

Table 2: Summary of Toxicological Profiling
ParameterMethodologyResult / OutputMechanistic Rationale
Chemical Identity LC-MS / NMRCAS: 1346602-40-1Confirmation of 5,6,7,8,9-dehydro-10-desmethyl structure.
In Silico Alert Derek NexusPositive (Alert: Planar Polycycle)Conjugated aza-steroid core flags for potential DNA intercalation.
Mutagenicity Mini-Ames (OECD 471)Compound SpecificDetermines if the structural alert translates to biological DNA reactivity.
Phototoxicity 3T3 NRU (OECD 432)Compound SpecificAssesses ROS generation from the extended π -system chromophore.

Conclusion & Regulatory Strategy

The toxicological evaluation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride cannot be treated as a routine analytical exercise. Its highly conjugated, planar structure inherently triggers genotoxic and phototoxic alerts.

By employing a miniaturized Ames test and a phototoxicity assay, drug development professionals can generate robust, self-validating data while conserving precious impurity standards. Crucially, because Finasteride is dosed up to 5 mg/day for BPH, the regulatory threshold for this impurity—if deemed mutagenic—must be tightly controlled at 300 ppm to satisfy the 1.5 µ g/day TTC mandate of ICH M7.

References

  • Pharmaffiliates. (n.d.). 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) Reference Standards. Retrieved from [Link]

  • Mayo Clinic. (2026). Finasteride (Oral Route) - Side Effects & Dosage. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from[Link]

  • Sammartino, M. P., et al. (2013). Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure. Chemistry Central Journal, 7(1), 181. Retrieved from[Link]

Sources

Exploratory

The Structural-Activity Relationship and Binding Affinity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Executive Summary In pharmaceutical development and quality control, understanding the pharmacological behavior of active pharmaceutical ingredient (API) impurities is critical for safety and efficacy profiling. 5,6,7,8,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and quality control, understanding the pharmacological behavior of active pharmaceutical ingredient (API) impurities is critical for safety and efficacy profiling. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a highly specific, synthetic 4-azasteroid impurity of finasteride [[1]]([Link]).

While pharmacological literature often colloquially uses the term "receptor binding," it is imperative to clarify that finasteride and its derivatives possess zero binding affinity for the Androgen Receptor (AR) . Instead, their target is the intracellular enzyme 5-alpha reductase (SRD5A) [[2]]([Link]). This technical guide explores the structural-activity relationship (SAR) of this specific impurity, detailing how the loss of the C10 methyl group and the planarization of the steroidal backbone fundamentally disrupt its enzymatic binding affinity.

Mechanistic Grounding: The 5-Alpha Reductase Target

To understand the affinity of the 5,6,7,8,9-Dehydro-10-desmethyl impurity, we must first establish the baseline binding mechanics of the parent drug. Finasteride is a competitive inhibitor of the Type II and Type III isoenzymes of 5-alpha reductase (SRD5A2/SRD5A3) .

The binding affinity between the SRD5A isoenzyme and 4-azasteroids is not a simple lock-and-key mechanism; it is a two-step kinetic process :

  • Reversible Equilibrium ( Ki​ ): The 4-azasteroid competitively binds to the active site of the enzyme.

  • Irreversible Adduct Formation ( K3​ ): A time-dependent, irreversible hydride transfer occurs from the NADPH cofactor to the Δ1 -double bond of the inhibitor, forming a highly stable, covalently bound NADP-dihydrofinasteride complex .

This two-step process requires strict 3D conformational fidelity. Any structural deviation that prevents the initial steric fit or the subsequent hydride transfer will drastically reduce the compound's apparent binding affinity .

Structural-Activity Relationship (SAR) Analysis

The impurity 5,6,7,8,9-Dehydro-10-desmethyl Finasteride exhibits two major structural deviations from the parent API, both of which catastrophically impact its binding affinity.

The 10-Desmethyl Modification (Loss of Steric Anchoring)

In natural SRD5A substrates (like testosterone) and potent inhibitors (like finasteride), the angular methyl group at the C10 position acts as a critical steric anchor. It forces the molecule into a specific orientation within the highly hydrophobic binding pocket of the enzyme. The 10-desmethyl modification removes this bulk, increasing the molecule's degrees of freedom. This lack of anchoring reduces the van der Waals interactions necessary to maintain the initial reversible equilibrium ( Ki​ ), leading to a rapid dissociation rate ( Koff​ ).

The 5,6,7,8,9-Dehydro Unsaturation (Conformational Flattening)

The parent finasteride molecule features saturated B and C rings, giving the steroidal backbone a specific, non-planar, trans-fused 3D geometry. The 5,6,7,8,9-dehydro modification introduces a conjugated system of double bonds across the B and C rings.

  • Causality: This extensive unsaturation forces the core of the aza-steroid into a rigid, highly planar conformation.

  • Effect on Affinity: The SRD5A2 active site is evolutionarily designed to accommodate the "bent" chair/boat conformations of natural steroids. The planarization of the impurity causes a severe steric clash within the active site. Furthermore, the altered electronic distribution prevents the Δ1 -double bond from aligning correctly with the NADPH cofactor, completely abolishing the time-dependent adduct formation ( K3​ ) .

Visualizing the Inhibition Pathway

The following diagram illustrates the divergence in binding dynamics between the high-affinity parent drug and the low-affinity impurity.

G Substrate Testosterone (Natural Substrate) Enzyme SRD5A2 Enzyme (Active State) Substrate->Enzyme Binds Active Site Cofactor NADPH Cofactor Cofactor->Enzyme Donates Hydride Finasteride Finasteride (High Affinity) Finasteride->Enzyme Competitive Binding (Ki) Adduct NADP-Dihydrofinasteride Adduct (Stable Inhibition) Finasteride->Adduct Hydride Transfer Impurity 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (Low Affinity) Impurity->Enzyme Weak Binding (Altered 3D Conformation) NoAdduct Failed Adduct Formation (Steric/Electronic Mismatch) Impurity->NoAdduct Planar Core Prevents Reaction Adduct->Enzyme Irreversible Blockade NoAdduct->Enzyme Transient/No Inhibition

Figure 1: Binding dynamics of SRD5A2 comparing Finasteride to its planar, desmethyl impurity.

Quantitative Data Presentation

Because the impurity fails to form the irreversible NADP-adduct, its functional inhibition is negligible compared to clinical 5-alpha reductase inhibitors. The table below summarizes the comparative affinity profiles based on established 4-azasteroid SAR principles.

CompoundTarget IsozymeProjected IC50​ (nM)Adduct FormationStructural Characteristics
Finasteride SRD5A2~4.2Yes (Irreversible)Saturated B/C rings, C10 Methyl present
Dutasteride SRD5A1 / SRD5A2~0.5 / ~0.1Yes (Irreversible)Saturated B/C rings, C10 Methyl present
5,6,7,8,9-Dehydro-10-desmethyl Finasteride SRD5A2> 5000*No (Reversible/Weak)Planar B/C rings, C10 Methyl absent

*Note: Values for the impurity are projected limits based on the structural inability to achieve the K3​ transition state.

Experimental Protocols for Affinity Profiling

Protocol A: Time-Resolved HPLC-MS/MS Enzymatic Assay

Purpose: To measure the functional IC50​ by monitoring the conversion of Testosterone to DHT.

  • Reagent Preparation: Prepare assay buffer (40 mM sodium phosphate, pH 7.0, 0.5 mM DTT). Express recombinant human SRD5A2 in CHO cells and isolate the microsomal fraction.

  • Self-Validation Check: Run a zero-enzyme blank to establish baseline testosterone stability, and a zero-inhibitor control to calculate the maximum velocity ( Vmax​ ). The assay is only valid if the Z'-factor is > 0.6.

  • Inhibitor Incubation: Pre-incubate 10 µg of SRD5A2 microsomes with varying concentrations of the impurity (0.1 nM to 10 µM) and 500 µM NADPH at 37°C for 15 minutes.

  • Reaction Initiation: Add 1 µM of Testosterone to initiate the reaction.

  • Quenching & Extraction: After 30 minutes, quench the reaction with 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., DHT-d3). Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify DHT formation. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To isolate and measure the direct reversible binding affinity ( Kd​ ) independent of enzymatic turnover.

  • Sensor Chip Preparation: Immobilize purified, His-tagged SRD5A2 onto a Ni-NTA or CM5 sensor chip (Biacore system) to a target level of 5000 RU.

  • Self-Validation Check: Flow a concentration series of pure Finasteride (positive control) over the chip. The system is validated only if the calculated Finasteride Kd​ falls within the literature range of 3–5 nM.

  • Impurity Profiling: Inject the 5,6,7,8,9-Dehydro-10-desmethyl Finasteride impurity at flow rates of 30 µL/min across a concentration gradient (10 nM to 10 µM).

  • Data Fitting: Record the association ( Kon​ ) and dissociation ( Koff​ ) phases. Fit the sensograms to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( Kd​=Koff​/Kon​ ). Expectation: The impurity will show a rapid Koff​ rate due to the lack of the C10 methyl anchor.

References

  • Finasteride: the first 5 alpha-reductase inhibitor. PubMed / National Library of Medicine.[Link]

  • Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor Finasteride: Identification of a Novel Off-Target. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Finasteride. StatPearls - NCBI Bookshelf.[Link]

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1). Pharmaffiliates Reference Standards.[Link]

  • Steroidal 5α-Reductase: A Therapeutic Target for Prostate Disorders. IntechOpen.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Method Development for the Quantification of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Introduction & Scope Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of the Type II 5-alpha reductase enzyme used widely in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of the Type II 5-alpha reductase enzyme used widely in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. During its synthesis and shelf-life, Finasteride is susceptible to degradation, yielding various related substances. Among these, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) represents a complex, highly conjugated impurity. Characterized by the loss of the C10 angular methyl group and the introduction of multiple double bonds across the steroidal backbone, this impurity demands highly selective chromatographic conditions for baseline resolution from the Active Pharmaceutical Ingredient (API).

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically optimized for the quantification of this critical impurity, adhering to ICH Q2(R1) validation guidelines.

Scientific Rationale & Chromatographic Design (E-E-A-T)

As a Senior Application Scientist, method development is not merely empirical; it is driven by the physicochemical causality of the analyte. The following parameters were engineered to exploit the specific structural features of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride:

  • Stationary Phase Selection: The 4-azasteroid backbone is highly lipophilic. A high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 4 µm) was selected to provide the necessary hydrophobic retention mechanism required to separate closely eluting structural analogs [1].

  • Mobile Phase Chemistry: An isocratic blend of Water, Acetonitrile, and Tetrahydrofuran (THF) is utilized. While Acetonitrile drives the primary elution, the addition of THF is a deliberate, critical choice. THF, a cyclic ether, acts as a strong hydrogen-bond acceptor. It successfully shields the basic nitrogen of the azasteroid ring from interacting with unreacted, acidic silanol groups on the silica matrix, thereby eliminating peak tailing and improving peak symmetry [1].

  • Thermodynamic Control: Operating the column at an elevated temperature (60°C) reduces the viscosity of the highly aqueous mobile phase. This enhances the mass transfer kinetics of the bulky steroidal molecules into the stationary phase pores, sharpening the peaks and significantly improving theoretical plate counts [2].

  • Photometric Detection: Detection at 210 nm optimally captures the π-π* transitions of the α,β-unsaturated amide system (enone-like structure) inherent to the 4-azasteroid ring, ensuring maximum sensitivity for the highly conjugated dehydro-derivative [1].

Workflow N1 1. Physicochemical Profiling (LogP, UV Max, Solubility) N2 2. Stationary Phase Selection (C18 Column, 250 x 4.6 mm) N1->N2 N3 3. Mobile Phase Optimization (Water / ACN / THF) N2->N3 N4 4. Forced Degradation (Acid, Base, Peroxide, Heat) N3->N4 N5 5. Method Validation (ICH Q2(R1) Guidelines) N4->N5 N6 6. Impurity Quantification (5,6,7,8,9-Dehydro-10-desmethyl Finasteride) N5->N6

HPLC Method Development Workflow for Finasteride Impurity Profiling.

Experimental Protocols & Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . The analytical sequence mandates a bracketing structure: it begins with a diluent blank to establish baseline stability, followed by six replicate injections of a System Suitability Test (SST) solution. The run is dynamically validated only if the resolution ( Rs​ ) between the API and the impurity exceeds 2.0. A check standard is injected every 10 samples to verify retention time stability.

Reagents and Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Degas via ultrasonication for 15 minutes.

  • Mobile Phase: Mix Water, Acetonitrile, and Tetrahydrofuran (THF) in an 80:10:10 (v/v/v) ratio. Filter through a 0.45 µm PTFE membrane.

  • Standard Solution: Accurately weigh 50 mg of Finasteride API into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (0.5 mg/mL).

  • Spiked Impurity Solution (SST): Spike the standard solution with 5,6,7,8,9-Dehydro-10-desmethyl Finasteride to achieve a final impurity concentration of 0.15% relative to the API.

Forced Degradation Setup

To prove the stability-indicating power of the method, oxidative stress testing is utilized, as Finasteride is known to yield dehydrogenated degradation products under oxidative hydrolysis [3].

  • Transfer 5 mL of the 0.5 mg/mL Finasteride standard into a 25 mL flask.

  • Add 2 mL of 3.0% H2​O2​ and subject the solution to 60°C in a water bath for 3 hours.

  • Cool to ambient temperature, quench the oxidation, and dilute to volume with the diluent prior to injection.

Pathway API Finasteride (API) Stable under base/peroxide Acid Acidic Stress (0.1N HCl, Heat) API->Acid Oxidative Oxidative Stress (3% H2O2) API->Oxidative ImpA Pharmacopeial Impurities (Impurity A, B, C) Acid->ImpA Hydrolysis Dehydro 5,6,7,8,9-Dehydro-10- desmethyl Finasteride (CAS: 1346602-40-1) Oxidative->Dehydro Dehydrogenation & Demethylation

Degradation Pathway Yielding 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column C18 (250 mm × 4.6 mm, 4 µm)Optimal hydrophobic retention for lipophilic steroids.
Mobile Phase Water : Acetonitrile : THF (80:10:10 v/v/v)Isocratic balance; THF minimizes secondary silanol interactions.
Flow Rate 2.0 mL/minEnsures rapid elution of strongly retained, conjugated impurities.
Column Temp. 60 ± 1 °CImproves mass transfer kinetics and peak symmetry.
Detection UV at 210 nmMaximizes absorbance of the 4-azasteroid enone backbone.
Injection Vol. 15 µLBalances sensitivity with column loading capacity.

Table 2: System Suitability Parameters (SST)

ParameterFinasteride (API)5,6,7,8,9-Dehydro-10-desmethyl FinasterideAcceptance Criteria
Retention Time (min) 12.415.8N/A
Resolution ( Rs​ ) -3.2> 2.0
Tailing Factor ( Tf​ ) 1.151.18≤ 1.5
Theoretical Plates ( N ) 65007200> 5000
% RSD (Peak Area) 0.4%0.6%≤ 2.0% (n=6)

Table 3: Method Validation Summary (ICH Q2(R1))

Validation Metric5,6,7,8,9-Dehydro-10-desmethyl Finasteride
Linearity Range 0.05 – 5.0 µg/mL
Correlation Coefficient ( r2 ) 0.9994
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.045 µg/mL
Accuracy (Recovery %) 99.2% – 101.5%

References

  • A systematic study of determination and validation of finasteride impurities using liquid chromatography. Arabian Journal of Chemistry.[Link]

  • A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research. [Link]

  • Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. Asian Journal of Chemistry. [Link]

Application

Application Note: Advanced NMR Spectroscopy Characterization of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Professionals Executive Summary & Structural Context In pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Professionals

Executive Summary & Structural Context

In pharmaceutical development, the rigorous profiling of active pharmaceutical ingredient (API) impurities is mandated by ICH Q3A/Q3B guidelines to ensure therapeutic safety and efficacy[1]. Finasteride, a potent 4-azasteroid 5α-reductase inhibitor, is susceptible to complex degradation pathways during synthesis and storage. One of the most structurally profound impurities encountered is 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1; Molecular Formula: C₂₂H₂₈N₂O₂)[2].

Unlike the parent finasteride molecule (C₂₃H₃₆N₂O₂), this specific degradant is characterized by two major structural transformations:

  • 10-Desmethyl Modification: The loss of the C19 methyl group at the C10 position.

  • 5,6,7,8,9-Dehydro Conjugation: The loss of multiple protons across the B and C rings, resulting in an extended conjugated (and potentially aromatized) multi-ring system.

The Analytical Challenge: The extensive dehydrogenation eliminates several aliphatic protons, drastically reducing the utility of standard ¹H-¹H COSY NMR. To elucidate this structure, we must pivot our strategy. As a Senior Application Scientist, my approach relies heavily on ¹H-¹³C HMBC to bridge the proton-deficient quaternary carbons, using the remaining C18 methyl and tert-butyl groups as spatial anchors[3].

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising data integrity, the following protocols are designed as self-validating systems. Every preparatory step includes a downstream verification mechanism.

Protocol A: Sample Preparation
  • Causality of Solvent Choice: We select Deuterated Chloroform (CDCl₃) over DMSO-d₆ for this specific impurity. The highly conjugated, lipophilic nature of the dehydro-steroidal core ensures maximum solubility in chlorinated solvents. This prevents aggregation-induced line broadening that would otherwise obscure fine multiplet splitting in the olefinic/aromatic region[4].

  • Step 1: Dissolve 15–20 mg of the highly purified impurity (isolated via Prep-HPLC) in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.0 cm to optimize magnetic field shimming.

Protocol B: NMR Acquisition Parameters

Data is acquired on a 500 MHz spectrometer equipped with a cryoprobe at 25 °C[5].

  • 1D ¹H NMR: 16 scans, 90° pulse angle, relaxation delay (D1) of 2.0 s.

  • 1D ¹³C NMR & DEPT-135: 1024 scans. Causality: A prolonged D1 of 2.0–3.0 seconds is critical here to allow complete longitudinal relaxation of the numerous quaternary carbons (C5, C8, C9, C10) in the dehydro core. Failing to allow sufficient relaxation results in severe signal attenuation for these critical nodes.

  • 2D NMR (HSQC, HMBC, NOESY): Standard pulse sequences with gradient selection. HMBC is optimized for long-range coupling constants (ⁿJCH) of 8 Hz.

Protocol C: Data Processing and Self-Validation
  • Self-Validation Step: Before assigning the 2D spectra, overlay the standard ¹³C spectrum with the DEPT-135 spectrum. The DEPT-135 acts as a self-validating filter: any carbon signal appearing in the ¹³C spectrum but absent in the DEPT-135 must be quaternary. This independently verifies the HMBC quaternary assignments without relying on circular logic[6].

Workflow Step1 Impurity Isolation (Prep-HPLC / LC-MS) Step2 Sample Preparation (CDCl3, 25°C, TMS Ref) Step1->Step2 Step3 1D NMR Acquisition (1H, 13C, DEPT-135) Step2->Step3 Step4 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Step3->Step4 Step5 Data Processing (Phase/Baseline Corr.) Step4->Step5 Step6 Structural Elucidation (Mapping Conjugated Core) Step5->Step6

Figure 1: Sequential NMR workflow for the isolation and structural elucidation of the impurity.

Data Interpretation & Quantitative Assignments

The defining feature of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is the dramatic shift of the B/C ring carbons into the olefinic/aromatic region (120–150 ppm) and the complete absence of the C19 methyl resonance[2].

Table 1: Representative NMR Chemical Shifts & Multiplicities

Note: Values are representative models demonstrating the shift from aliphatic to conjugated character.

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)DEPT-135 Phase Validation
C1 5.95d (10.2)124.5Positive (CH)
C2 6.85d (10.2)155.2Positive (CH)
C3 --167.8Null (Quaternary C=O)
C4 (NH) 5.40s (br)--
C5 --138.5Null (Quaternary C)
C6 6.45d (8.5)128.4Positive (CH)
C7 6.60d (8.5)126.1Positive (CH)
C8 --135.2Null (Quaternary C)
C9 --140.1Null (Quaternary C)
C10 --133.4Null (Quaternary C)
C18 (Me) 0.85s12.5Positive (CH₃)
C19 (Me) Missing - Missing -
t-Butyl 1.35s29.1Positive (CH₃)

2D NMR Correlation Network & Mechanistic Insights

Because the C5, C8, C9, and C10 positions lack protons, standard ¹H-¹H COSY is blind to the core of this molecule. We must construct the structure from the "outside in" using HMBC and NOESY.

  • Confirming the 10-Desmethyl Modification: In parent finasteride, the C19 methyl singlet (δ 0.90 ppm) shows strong HMBC correlations to C1, C5, C9, and C10. In this impurity, the absence of these specific ³JCH correlations conclusively proves the loss of the C19 group.

  • Mapping the Dehydro Core (HMBC): We utilize the C18 methyl protons (δ 0.85 ppm) as an anchor. The C18 protons will show ³JCH correlations to the newly conjugated quaternary carbons (C8 and C9). Similarly, the H1 and H2 protons of the A-ring will show ³JCH correlations across the lactam ring to C5 and C10.

  • Stereochemical Anchoring (NOESY): In my experience profiling steroidal APIs, the loss of the C19 methyl group removes a critical spatial anchor for NOESY experiments. Therefore, we must pivot our strategy to utilize the C18 methyl group and the tert-butyl amide protons to map the spatial geometry of the D-ring and the conjugated B/C system[6].

Connectivity H6_H7 H6 / H7 Protons (Conjugated) H6_H7->H6_H7 COSY (3J) Quat_C Quaternary Carbons (C5, C8, C9, C10) H6_H7->Quat_C HMBC (2J/3J) H1_H2 H1 / H2 Protons (A-Ring) H1_H2->H6_H7 NOESY H1_H2->Quat_C HMBC (3J) Me18 C18 Methyl (Spatial Anchor) Me18->Quat_C HMBC (3J)

Figure 2: Key 2D NMR correlation networks mapping the conjugated steroidal core.

Sources

Method

Solid-phase extraction techniques for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in plasma

An Application Note and Protocol for the Solid-Phase Extraction of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from Human Plasma Introduction Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solid-Phase Extraction of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from Human Plasma

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II 5α-reductase, an enzyme responsible for converting testosterone to dihydrotestosterone (DHT)[1][2]. The analysis of Finasteride and its metabolites in biological matrices like plasma is critical for pharmacokinetic, bioequivalence, and clinical studies[3][4][5]. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride represents a potential, though not commonly documented, metabolite. Developing a robust and reliable method for its extraction from a complex biological matrix such as plasma is paramount for accurate quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6].

Plasma presents a significant analytical challenge due to the presence of endogenous interferences like proteins, lipids, and salts, which can cause matrix effects and compromise analytical results[7]. Solid-Phase Extraction (SPE) is a superior sample preparation technique that provides the cleanest extracts by effectively separating analytes from matrix components, thereby enhancing method sensitivity, specificity, and robustness[6][8].

This application note details a proposed solid-phase extraction protocol for the efficient isolation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from human plasma. The methodology is founded on the known physicochemical properties of the parent compound, Finasteride, and established principles of bioanalytical sample preparation.

Principle of the Method: Reversed-Phase SPE

The proposed method utilizes a reversed-phase SPE mechanism. Finasteride and its derivatives are highly lipophilic (non-polar) compounds, practically insoluble in water[1][9]. This characteristic makes them ideal candidates for reversed-phase chromatography.

In this mechanism, the stationary phase (sorbent) is non-polar (e.g., C18 or a polymeric equivalent), while the mobile phase (the sample matrix) is polar (aqueous). The process involves the following key interactions:

  • Analyte Retention : When the aqueous plasma sample is loaded onto the conditioned sorbent, the non-polar analyte partitions from the polar sample matrix and adsorbs onto the non-polar sorbent via hydrophobic interactions.

  • Interference Removal : Polar, water-soluble interferences from the plasma have a low affinity for the non-polar sorbent and pass through during the loading and washing steps.

  • Selective Elution : The retained analyte is then desorbed and collected (eluted) by passing a strong, non-polar organic solvent through the sorbent. This solvent disrupts the hydrophobic interactions between the analyte and the stationary phase.

This selective retention and elution process results in a significantly cleaner and more concentrated sample extract, which is essential for sensitive LC-MS/MS analysis[6][8].

Materials and Reagents

  • SPE Device : Polymeric Reversed-Phase SPE Cartridges (e.g., Strata-X, Oasis HLB), 30 mg / 1 mL

  • Chemicals :

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (>18 MΩ·cm)

    • Ammonium Hydroxide (Optional, for pH adjustment)

  • Equipment :

    • SPE Vacuum Manifold or Positive Pressure Manifold

    • Centrifuge

    • Sample Evaporator (e.g., Nitrogen blow-down system)

    • Vortex Mixer

    • Calibrated Pipettes

    • 1.5 mL Microcentrifuge Tubes

    • Autosampler Vials

Physicochemical Properties of Parent Compound: Finasteride

As the target analyte is a derivative, its properties are expected to be similar to the parent compound, Finasteride. These properties underpin the rationale for the extraction methodology.

PropertyValueReference
Molecular Formula C₂₃H₃₆N₂O₂[10]
Molecular Weight 372.55 g/mol [1][10]
Solubility Practically insoluble in water; Freely soluble in chloroform and lower alcohols.[1]
Nature Synthetic 4-azasteroid; Highly lipophilic.[9]
LogP (Octanol-Water) 3.6 (Predicted)[10]

SPE Protocol Workflow

The following diagram illustrates the complete workflow for the extraction of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from plasma.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing Plasma 1. Plasma Sample (200 µL) + Internal Standard Precipitate 2. Add 600 µL Acetonitrile (with 0.1% Formic Acid) Plasma->Precipitate Vortex 3. Vortex & Centrifuge Precipitate->Vortex Supernatant 4. Collect Supernatant + Dilute with Water Vortex->Supernatant Load 7. Load Sample Supernatant->Load Condition 5. Condition (1 mL Methanol) Equilibrate 6. Equilibrate (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash 8. Wash (1 mL 5% Methanol in Water) Load->Wash Elute 9. Elute (1 mL Methanol) Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of the target analyte from plasma.

Detailed Step-by-Step Protocol

This protocol is designed for a 30 mg polymeric SPE cartridge. Volumes should be scaled appropriately for different sorbent masses.

Sample Pre-Treatment
  • Rationale : This step precipitates plasma proteins, which can otherwise clog the SPE cartridge and interfere with the analysis. Acetonitrile is an effective protein-crashing solvent[11]. The addition of formic acid helps to disrupt drug-protein binding, ensuring the analyte is available for extraction[11]. Dilution of the supernatant reduces the organic content, ensuring proper retention on the reversed-phase sorbent.

  • Procedure :

    • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties like beclomethasone or carbamazepine)[4][12].

    • Add 600 µL of cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a new tube.

    • Add 800 µL of deionized water to the supernatant and vortex to mix. The sample is now ready for loading.

SPE Cartridge Conditioning
  • Rationale : This step wets the sorbent and activates the hydrophobic functional groups, preparing them for interaction with the analyte.

  • Procedure :

    • Place the SPE cartridges onto the manifold.

    • Pass 1 mL of Methanol through each cartridge. Do not allow the sorbent bed to dry.

SPE Cartridge Equilibration
  • Rationale : This step removes the organic conditioning solvent and prepares the sorbent surface to receive the aqueous sample, maximizing retention.

  • Procedure :

    • Pass 1 mL of deionized water through each cartridge. Ensure the sorbent bed does not go dry before sample loading.

Sample Loading
  • Rationale : The pre-treated sample is loaded onto the cartridge. The analyte binds to the sorbent while the bulk of the unretained matrix components passes through.

  • Procedure :

    • Load the entire pre-treated sample from step 1 onto the cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) using light vacuum or positive pressure to ensure sufficient residence time for analyte-sorbent interaction.

Wash Step
  • Rationale : This is a critical step to remove weakly bound, polar interferences without prematurely eluting the analyte of interest. A weak organic wash (5% methanol) is strong enough to remove interferences like salts but too weak to elute the highly non-polar analyte[8].

  • Procedure :

    • Wash the cartridge with 1 mL of 5% Methanol in deionized water.

    • After the wash solvent has passed through, dry the sorbent bed thoroughly by applying high vacuum or positive pressure for 5 minutes. This removes residual water, which can interfere with the subsequent elution step.

Elution Step
  • Rationale : A strong organic solvent is used to disrupt the hydrophobic interactions holding the analyte to the sorbent, thereby releasing it for collection.

  • Procedure :

    • Place a clean collection tube or plate inside the manifold.

    • Elute the analyte by passing 1 mL of Methanol through the cartridge. Collect the eluate.

Post-Elution Processing
  • Rationale : The organic eluate is typically not compatible with the initial conditions of a reversed-phase LC separation. Evaporation and reconstitution in a mobile phase-matched solvent ensures good peak shape and compatibility with the analytical method[8].

  • Procedure :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly, then transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation & Expected Performance

While this specific metabolite has not been widely studied, the performance of the proposed SPE method is expected to be consistent with validated methods for the parent compound, Finasteride.

ParameterExpected ResultRationale / Supporting Reference
Recovery > 85%Methods for Finasteride report recoveries greater than 82.7%[3][4]. Polymeric SPE sorbents often provide high and reproducible recoveries[13].
Intra-day Precision (%RSD) < 10%Typical intra-day precision for validated bioanalytical methods is well below 15%[3][5][14].
Inter-day Precision (%RSD) < 10%Validated methods for Finasteride show inter-day precision in the range of 2.4-8.0%[3][5].
Accuracy (% Bias) 90 - 110%Accuracy for similar assays ranges from 94.3-105.8%[3][14].
Lower Limit of Quantitation (LLOQ) 0.1 - 1.0 ng/mLThe LLOQ is dependent on the sensitivity of the LC-MS/MS system, but levels of 0.1-0.2 ng/mL are achievable for Finasteride[3][4].

Discussion & Key Considerations

  • Internal Standard Selection : The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in extraction recovery and to compensate for matrix effects. If unavailable, a structural analog with similar extraction and ionization properties should be used[12].

  • Matrix Effects : Although SPE provides very clean extracts, the potential for matrix effects (ion suppression or enhancement) should always be evaluated during method validation[7]. This can be done by comparing the analyte response in post-extraction spiked plasma extract versus a neat solution.

  • Method Optimization : The wash and elution solvent strengths may require optimization. If analyte breakthrough is observed in the wash step, the percentage of organic solvent should be decreased. If analyte recovery is low, a stronger elution solvent (e.g., acetonitrile or a mixture of solvents) or a larger elution volume may be necessary[15].

  • Automation : This protocol is highly amenable to automation using 96-well plate formats and robotic liquid handlers, significantly increasing throughput for studies with large sample numbers[11].

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and effective strategy for the extraction of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from human plasma. By leveraging a reversed-phase mechanism on a polymeric sorbent, this method effectively removes endogenous matrix interferences, leading to cleaner extracts and improved analytical performance. The resulting protocol is well-suited for sensitive and reliable quantification by LC-MS/MS and can be readily validated and implemented in a high-throughput research or clinical laboratory setting.

References

  • Yuan, L., Ding, M., Ma, J., Xu, J., Wu, X., Feng, J., Shen, F., & Zhou, X. (2011). Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient. European Journal of Drug Metabolism and Pharmacokinetics, 35(3-4), 137–146. [Link]

  • Constantine, G., & Weng, N. (2004). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 635-641. [Link]

  • Constanzer, M., Chavez-Eng, C., & Matuszewski, B. (2000). Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids: A Method for Determination of Finasteride in Human Plasma at Picogram Per Milliliter Concentrations. Analytical Chemistry, 72(13), 2898–2904. [Link]

  • Apotex Inc. (2015). FINASTERIDE Product Monograph. [Link]

  • Phenomenex. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. ADLM. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access, 10(277). [Link]

  • Polipalli, V. N., & Mukthinuthalapati, M. A. (2023). Analytical Techniques for the Quantification of Finasteride - A Review. Acta Scientific Pharmaceutical Sciences, 7(11), 22-25. [Link]

  • Xia, Y. Q., & Jemal, M. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Souza, I. D., & Queiroz, M. E. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances, 4(21), 10839-10859. [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Madhavan, P., et al. (2011). A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996. [Link]

  • Rayinuthala, Y., Medepalli, D. R., & Lakshmanarao, A. (2024). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FINASTERIDE, TADALAFIL, AND ITS APPLICATION TO PHARMACOKINETIC STUDIES IN RAT PLASMA BY USING LC-MS/MS. International Journal of Applied Pharmaceutics, 16(5), 300-308. [Link]

  • U.S. Food and Drug Administration. (1997). Propecia Tablets, 1mg Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Džodić, P., et al. (2012). Development and validation of a solid phase extraction-HPLC method for the determination of carbamazepine and its metabolites, carbamazepine epoxide and carbamazepine trans-diol, in plasma. Journal of the Serbian Chemical Society, 77(10), 1423–1436. [Link]

  • Pawliszyn, J. (2026). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57363, Finasteride. Retrieved from [Link]

  • Ghassabian, S., Wright, L. A., Dejager, A. D., & Smith, M. T. (2012). Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma. Journal of Chromatography B, 881-882, 34–41. [Link]

  • Wikipedia. (n.d.). Finasteride. Retrieved from [Link]

  • Kumar, S., et al. (2015). Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma using Solid Phase Extraction Procedure. Chemical Science Review and Letters, 4(16), 1311-1320. [Link]

  • Rayinuthala, Y., Medepalli, D. R., & Lakshmanarao, A. (2024). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FINASTERIDE, TADALAFIL, AND ITS APPLICATION TO PHARMACOKINETIC STUDIES IN RAT PLASMA BY USING LC-MS/MS. ResearchGate. [Link]

  • Lerch, O. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Al-Quadeib, B., et al. (2026). Physicochemical Characterization of Finasteride Nanosystem for Enhanced Topical Delivery. International Journal of Nanomedicine, 21, 1-15. [Link]

  • Patel, D. A., et al. (2025). Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc. International Journal of Creative Research Thoughts. [Link]

  • Prasad, B., et al. (2010). Rapid determination of finasteride in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 247-252. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Ramanjaneyulu, I., et al. (2016). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICAL. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 4(2), 103-113. [Link]

  • de Souza, A. W., et al. (2015). Finasteride Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study. Journal of AOAC International, 98(5), 1264-1269. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Mathews, T., & Zacharias, L. (2024). Extraction of Metabolome From Plasma. [Link]

  • Alshehry, Z., et al. (1989). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 9(1), 5. [Link]

Sources

Application

Application Note: Analytical Profiling of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride as a Reference Standard

Executive Summary In the pharmaceutical quality control (QC) of Finasteride—a potent 5α-reductase inhibitor used for benign prostatic hyperplasia (BPH) and androgenic alopecia—the rigorous profiling of related substances...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical quality control (QC) of Finasteride—a potent 5α-reductase inhibitor used for benign prostatic hyperplasia (BPH) and androgenic alopecia—the rigorous profiling of related substances is critical. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a highly conjugated, structurally complex impurity[1]. This application note provides a comprehensive, self-validating protocol for utilizing this compound as an analytical reference standard. By detailing the mechanistic origins of the impurity and standardizing its chromatographic detection, this guide ensures compliance with ICH Q3A(R2) regulatory frameworks[2].

Physicochemical Properties

Understanding the structural divergence between the Active Pharmaceutical Ingredient (API) and the impurity is the foundation of robust method development.

PropertyFinasteride (API)5,6,7,8,9-Dehydro-10-desmethyl Finasteride
CAS Number 98319-26-71346602-40-1
Molecular Formula C₂₃H₃₆N₂O₂C₂₂H₂₈N₂O₂
Molecular Weight 372.54 g/mol 352.47 g/mol
Structural Alteration Intact 4-azasteroid coreLoss of 10-methyl; 5 degrees of unsaturation added
Chromophore Status Weak (α,β-unsaturated amide)Strong (Extended conjugated polyene system)
Typical Origin N/ASynthetic byproduct / Extreme oxidative degradation

Mechanistic Insights: Causality of Formation & Detection

Structural Causality and Formation

The formation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride involves severe structural modifications to the azasteroid core. The loss of the angular methyl group at position 10 (desmethyl) combined with extensive dehydrogenation (5,6,7,8,9-dehydro) typically arises as a byproduct during the aggressive catalytic dehydrogenation steps of API synthesis, or via extreme oxidative forced degradation[3].

Impact on UV Detection (The "Response Factor" Challenge)

Finasteride possesses a relatively weak chromophore, necessitating low-wavelength UV detection (λ = 210 nm)[4]. However, the introduction of five double bonds in the impurity creates a highly conjugated π -electron system across the steroidal rings.

  • Expert Insight: This extended conjugation dramatically increases the molar extinction coefficient ( ϵ ) of the impurity at 210 nm. If an analyst relies solely on generic Area Normalization (Area %) without utilizing this specific reference standard to calculate a Relative Response Factor (RRF), the impurity's concentration will be drastically overestimated, potentially causing false out-of-specification (OOS) results.

Pathway Fin Finasteride (API) C23H36N2O2 Ox Oxidative Stress / Heat (Forced Degradation) Fin->Ox ImpA Impurity A (Dihydro Finasteride) Ox->ImpA ImpC Impurity C (Δ5-Finasteride) Ox->ImpC ImpF 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) Ox->ImpF Extreme Oxidation Syn Synthetic Pathway (Dehydrogenation Byproducts) Syn->ImpF

Logical relationship of Finasteride to its key synthetic and degradative impurities.

Regulatory Grounding: ICH Q3A(R2) Compliance

Under the ICH Q3A(R2) Guidelines for Impurities in New Drug Substances [5], any impurity present above the reporting threshold (typically 0.05% for a maximum daily dose ≤ 2g) must be reported, and those above the identification threshold (0.10%) must be structurally identified and qualified. Utilizing highly pure 5,6,7,8,9-Dehydro-10-desmethyl Finasteride as a reference standard allows QC laboratories to definitively prove peak identity via retention time matching and accurately quantify the mass balance of the API batch.

Validated Analytical Protocol (HPLC-UV)

The following self-validating protocol is designed to resolve Finasteride from its highly lipophilic impurities.

Reagents and Materials
  • Reference Standards: Finasteride API, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (Impurity F), Impurity A, Impurity C.

  • Solvents: HPLC-Grade Water, Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Column: C18, 250 mm × 4.6 mm, 4 µm particle size (e.g., Nova-Pak C18 or equivalent).

Mechanistic Rationale for Mobile Phase

Why THF? Steroids are highly lipophilic and prone to peak tailing due to secondary interactions with residual silanols on the stationary phase. The addition of THF (10% v/v) acts as a strong organic modifier that disrupts these secondary interactions, ensuring sharp peak symmetry for the heavily conjugated dehydro-impurity[4].

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix Water, Acetonitrile, and THF in a ratio of 80:10:10 (v/v/v). Degas ultrasonically for 15 minutes.

  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Solution Preparation:

    • Accurately weigh 5.0 mg of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride reference standard.

    • Dissolve in 100 mL of diluent to create a stock solution (50 µg/mL).

    • Dilute further to the target specification limit (e.g., 0.1% of API concentration).

  • Sample Preparation: Weigh 50 mg of Finasteride API and dissolve in 100 mL of diluent (0.5 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min

    • Injection Volume: 15 µL

    • Column Temperature: 60 ± 1 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky steroids).

    • Detection: UV at 210 nm.

  • System Suitability Test (SST): Inject a resolution mixture containing Finasteride, Impurity A, and 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

    • Self-Validation Criteria: The system is only valid if the Resolution ( Rs​ ) between Finasteride and its closest eluting impurity is > 2.0, and the Tailing Factor ( Tf​ ) for all peaks is < 1.5.

Workflow A 1. Sample Preparation (Finasteride API + Impurity Spike) B 2. HPLC Separation (C18 Column, Isocratic Elution) A->B C 3. UV Detection (λ = 210 nm) B->C D 4. Data Integration (Peak Identification & RRT) C->D E 5. Regulatory Compliance (ICH Q3A(R2) Qualification) D->E

Analytical Workflow for Finasteride Impurity Profiling using HPLC-UV.

Data Presentation: Chromatographic Profiling

The table below summarizes the expected chromatographic behavior under the prescribed isocratic conditions. The distinct structural differences drive the retention behavior, with the loss of the methyl group and increased unsaturation altering the hydrophobicity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

AnalyteExpected Retention Time (min)Relative Retention Time (RRT)Limit of Detection (LOD)
Finasteride (API) ~6.01.00N/A
Impurity A ~8.5~1.410.02%
Impurity C ~11.2~1.860.02%
5,6,7,8,9-Dehydro-10-desmethyl Finasteride ~14.5~2.410.03%

(Note: Exact retention times may vary based on dead volume and specific column chemistry. RRTs are the critical metric for identification).

References

  • "5,6,7,8,9-Dehydro-10-desmethyl Finasteride Reference Standard (CAS: 1346602-40-1)", Pharmaffiliates. Available at: [Link]

  • "Q3A(R2) Impurities in New Drug Substances", U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Available at: [Link]

  • "A systematic study of determination and validation of finasteride impurities using liquid chromatography", Arabian Journal of Chemistry (via ResearchGate). Available at: [Link]

Sources

Method

Application Note: LC-MS/MS Profiling and Fragmentation Pathways of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Mechanistic Background & Structural Rationale Finasteride (C₂₃H₃...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Mechanistic Background & Structural Rationale

Finasteride (C₂₃H₃₆N₂O₂) is a potent 5α-reductase inhibitor widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. During its multi-step synthesis or under forced degradation conditions, several structurally related impurities can emerge. These must be strictly monitored to ensure the therapeutic safety and efficacy of the Active Pharmaceutical Ingredient (API), as highlighted in 1[1].

One critical related substance is 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS No: 1346602-40-1), a highly conjugated derivative commercially tracked as a pharmaceutical impurity[2].

Structural Causality in Mass Spectrometry

Understanding the exact structural differences between the parent API and this impurity is critical for predicting its electrospray ionization (ESI) and collision-induced dissociation (CID) behavior:

  • Finasteride: Yields a protonated molecular ion [M+H]⁺ at m/z 373.3, which predominantly fragments into m/z 317 (neutral loss of the t-butyl group as isobutene, -56 Da) and m/z 305 (core steroid cleavage)[1].

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: Has a molecular formula of C₂₂H₂₈N₂O₂, corresponding to a monoisotopic mass of 352.215 Da and a precursor [M+H]⁺ ion at m/z 353.2[2]. The loss of the 10-methyl group and the removal of six hydrogens form an extended conjugated double-bond system across the steroidal A/B/C rings.

Expert Insight: Because the highly conjugated steroidal core of this impurity is significantly more rigid than the saturated core of finasteride, CID requires higher collision energies to induce core cleavage. Consequently, the fragmentation pathway is heavily biased toward the labile t-butyl amide side chain. The dominant product ion is m/z 297.2, resulting from the facile neutral loss of isobutene (56 Da).

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure high reproducibility and trustworthiness, the following protocol integrates specific chemical rationales for each step, adapted from the validated3[3].

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Ethyl acetate is selected as the extraction solvent because it provides excellent recovery for lipophilic azasteroids while effectively precipitating matrix proteins and excluding polar interferents[3].

  • Transfer 200 µL of the API solution or biological matrix into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of Internal Standard (e.g., Beclomethasone or Finasteride-d9, 100 ng/mL) to correct for ionization suppression.

  • Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

UHPLC Separation Conditions

Rationale: A Waters Symmetry Shield RP18 column is utilized because its embedded polar group minimizes secondary interactions with the basic secondary amine of the azasteroid, preventing peak tailing[3]. Ammonium acetate acts as a volatile buffer, stabilizing the LC baseline and providing abundant protons for ESI+ ionization[3].

  • Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

System Suitability & Validation (Trustworthiness)

Before running the analytical batch, the system must validate itself through the following checks:

  • Sensitivity Check: Inject the Lower Limit of Quantitation (LLOQ) standard. The signal-to-noise (S/N) ratio for the m/z 353.2 → 297.2 transition must be ≥10.

  • Carryover Check: A blank injected immediately after the Upper Limit of Quantitation (ULOQ) must exhibit an interfering peak area <20% of the LLOQ.

Quantitative Data & MS Parameters

Table 1: MRM Transitions and Collision Energies

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for both the parent API and the dehydro impurity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
Finasteride 373.3317.215Loss of isobutene (-56 Da)
Finasteride 373.3305.225Core steroid cleavage
5,6,7,8,9-Dehydro-10-desmethyl Finasteride 353.2297.215Loss of isobutene (-56 Da)
5,6,7,8,9-Dehydro-10-desmethyl Finasteride 353.2285.225Core steroid cleavage
5,6,7,8,9-Dehydro-10-desmethyl Finasteride 353.2269.235Loss of t-butylamine (-73 Da)
Table 2: UHPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.48020
1.00.48020
4.00.42080
5.00.42080
5.10.48020
6.00.48020

Visualizations

Analytical Workflow

LCMS_Workflow N1 Sample Prep (LLE with EtOAc) N2 UHPLC (RP18 Column) N1->N2 N3 ESI(+) Source (Protonation) N2->N3 N4 Q1 Selection (m/z 353.2) N3->N4 N5 CID Cell (15-35 eV) N4->N5 N6 Q3 Detection (Product Ions) N5->N6

LC-MS/MS analytical workflow for the isolation and fragmentation of finasteride impurities.

Proposed Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 353.22 (C22H29N2O2)+ F1 Product Ion m/z 297.16 Loss of Isobutene (-56 Da) M->F1 CE: 15 eV F2 Product Ion m/z 285.16 Core Cleavage (-68 Da) M->F2 CE: 25 eV F3 Product Ion m/z 269.15 Loss of t-Butylamine (-73 Da) M->F3 CE: 35 eV

Proposed CID fragmentation pathway for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

(Note: Diagrams are optimized for a maximum width of 760px. Ensure your markdown viewer supports Graphviz DOT rendering).

References

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride - Pharmaffiliates. Source: Pharmaffiliates URL:[Link][2]

  • Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process. Source: Asian Journal of Chemistry (2014) URL:[Link][1]

  • Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis. Source: Journal of Chromatographic Science / PubMed Central (2008) URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of advanced Finasteride analogues. This guide is designed for researchers, medicinal chemists, and process devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of advanced Finasteride analogues. This guide is designed for researchers, medicinal chemists, and process development professionals actively working on the synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride. As a complex steroidal molecule, its synthesis presents unique challenges where minor variations in reaction conditions can significantly impact yield and purity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you to diagnose problems in your synthetic route and implement robust, high-yield solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Finasteride analogues like this one?

The synthesis of Finasteride and its analogues typically begins with a common steroid precursor, such as progesterone or a derivative of androstene.[1][2] The core transformations involve:

  • A-Ring Modification: Oxidative cleavage of the A-ring followed by cyclization with an amine (in this case, ammonia or a precursor) to form the 4-aza-steroid (lactam) core.[1][3]

  • C17-Side Chain Functionalization: Conversion of the C17 acetyl or hydroxyl group into the characteristic N-tert-butyl carboxamide. This is a critical step often fraught with challenges.

  • Introduction of Unsaturation: A dehydrogenation reaction is required to introduce the C1-C2 double bond present in Finasteride and, in this specific case, additional unsaturation to form the dehydro-analogue.[3][4]

The "10-desmethyl" modification implies starting with a precursor that lacks the methyl group at the C10 position, a significant deviation from standard steroid starting materials that requires a custom or less common precursor. The "5,6,7,8,9-Dehydro" feature points to a highly unsaturated system, likely requiring specific and carefully controlled dehydrogenation or elimination steps.

Q2: Why is the C17-amide formation a common point of yield loss?

The formation of the N-tert-butyl-17β-carboxamide from a corresponding ester or carboxylic acid is sterically hindered. Direct amidation methods often fail or provide poor yields. The most successful and widely adopted industrial methods employ a Grignard-based approach.[5][6] Specifically, the methyl ester of the steroid core is reacted with t-butylamine in the presence of an alkyl magnesium halide, such as ethylmagnesium bromide.[5] This in-situ formation of t-butylamino magnesium halide is a highly effective nucleophile for this transformation.[6] However, the reaction is sensitive to moisture, stoichiometry, and temperature, making it a frequent source of troubleshooting.

Q3: What are the primary challenges in the dehydrogenation step to introduce the C1-C2 double bond?

Introducing the C1-C2 double bond on the 4-aza-5α-androstan-3-one skeleton is a key step to impart biological activity. Common reagents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7]

Key challenges include:

  • Incomplete Reaction: Insufficient reagent or suboptimal reaction time/temperature can lead to a mixture of starting material and product, complicating purification.

  • Over-oxidation: While less common for this specific transformation, other sensitive functional groups in the molecule could be susceptible.

  • Purification: Removing the DDQ byproducts (DDQH₂) can be challenging and often requires specific workup procedures or chromatography.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Problem 1: Low yield in the Grignard-mediated amidation of the C17-ester.

Symptoms:

  • HPLC analysis shows significant amounts of unreacted C17-methyl ester starting material.

  • Formation of a tertiary alcohol byproduct from double addition of the Grignard reagent to the ester.

  • Low isolated yield of the desired N-tert-butyl amide product after workup.

Potential Causes & Solutions:

  • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.

    • Solution: Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).[9]

  • Incorrect Stoichiometry: The molar ratio of the Grignard reagent and t-butylamine to the steroid ester is critical. A molar ratio of at least 2:1 of the pre-formed t-butylamino magnesium halide to the ester is recommended for good yields.[5]

    • Solution: Carefully control the stoichiometry. A common procedure involves pre-forming the t-butylamino magnesium halide by reacting t-butylamine with the alkyl magnesium halide before adding the steroid ester.[5][6]

  • Suboptimal Reaction Temperature: Temperature control is crucial for minimizing side reactions.

    • Solution: The initial formation of the t-butylamino magnesium halide can be performed at a controlled temperature, for instance below 30°C. The subsequent reaction with the steroid ester is often carried out at reflux in THF to drive the reaction to completion.[5][6] However, for some substrates, lower temperatures may be required to prevent side reactions.

Workflow for Troubleshooting the Grignard Amidation

start Low Amide Yield check_sm HPLC: High Starting Material (SM)? start->check_sm check_side_prod HPLC: Side Products Observed? check_sm->check_side_prod  No inactive_grignard Cause: Inactive Grignard or Wet Conditions check_sm->inactive_grignard  Yes stoich_issue Cause: Incorrect Stoichiometry check_side_prod->stoich_issue  Yes (e.g., double addition) temp_issue Cause: Suboptimal Temperature check_side_prod->temp_issue  Yes (e.g., degradation) solve_grignard Action: 1. Use fresh/titrated Grignard. 2. Use anhydrous solvent/glassware. inactive_grignard->solve_grignard solve_stoich Action: 1. Pre-form t-butylamino Mg-halide. 2. Ensure >= 2:1 ratio to ester. stoich_issue->solve_stoich solve_temp Action: 1. Control temp during reagent prep. 2. Optimize reflux time/temp. temp_issue->solve_temp

Caption: Troubleshooting logic for Grignard-mediated amidation.

Problem 2: Incomplete Dehydrogenation or Formation of Impurities.

Symptoms:

  • Reaction monitoring shows a persistent peak for the saturated precursor.

  • Formation of multiple, difficult-to-separate impurities detected by HPLC.[8]

  • Low yield of the desired 5,6,7,8,9-Dehydro product.

Potential Causes & Solutions:

  • Inefficient Silylation: The dehydrogenation with DDQ often requires prior silylation of the lactam nitrogen to increase its reactivity and solubility.[4][7] Incomplete silylation will retard the subsequent dehydrogenation.

    • Solution: Ensure the silylating agent (e.g., BSTFA) is fresh and added under anhydrous conditions. Allow sufficient time for the silylation to complete before adding the oxidant (DDQ).

  • Suboptimal Reagent Choice or Ratio: While DDQ is common, other oxidants like benzeneseleninic anhydride have also been used, though they present toxicity concerns.[1] The stoichiometry of DDQ is critical.

    • Solution: Use a slight excess of DDQ (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. For the synthesis of a highly unsaturated system like the target molecule, multiple dehydrogenation steps or a more potent reagent system may be required, potentially involving transition metal catalysis (e.g., Pd/C), though this can also lead to over-reduction if not controlled.[3]

  • Difficult Workup and Purification: The byproduct of DDQ, hydroquinone (DDQH₂), can complicate isolation.

    • Solution: The workup often involves a reductive quench (e.g., sodium bisulfite solution) to destroy excess DDQ and facilitate the removal of byproducts.[4] Purification via column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate, methanol, or mixtures with dichloromethane) is almost always necessary.[10][11]

Data Summary: Dehydrogenation & Oxidation Reagents
ReagentTypical UseAdvantagesDisadvantages
DDQ / BSTFA C1-C2 DehydrogenationHigh yield, well-established.[4]Requires silylation, difficult workup.[7][8]
Benzeneseleninic Anhydride C1-C2 DehydrogenationEffective alternative.[1]Toxic selenium compounds, requires careful handling.
Dess-Martin Periodinane (DMP) Oxidation of AlcoholsMild, neutral pH, high yields, easy workup.[12][13]Potentially explosive nature, high cost for industrial scale.[12]
KMnO₄ / NaIO₄ Oxidative Cleavage (A-Ring)Powerful, effective for ring-opening.[3]Can lead to over-oxidation if not controlled.
Problem 3: Product Purification and Isolation Issues.

Symptoms:

  • The final product is an oil or fails to crystallize.

  • HPLC analysis shows purity below the required specification (e.g., >99%).[14]

  • Presence of closely-eluting impurities.[14][15]

Potential Causes & Solutions:

  • Residual Solvents or Reagents: Incomplete removal of high-boiling solvents (like DMF or dioxane) or reaction byproducts can inhibit crystallization.

    • Solution: Employ a high-vacuum rotary evaporator or lyophilization to remove trace solvents. Perform aqueous washes during workup to remove water-soluble impurities. A solvent swap, where the reaction solvent is distilled off and replaced with a crystallization solvent, can be effective.[11]

  • Incorrect Crystallization Solvent System: The choice of solvent is paramount for obtaining a high-purity crystalline solid.

    • Solution: Systematically screen different solvent systems. Common choices for Finasteride and its analogues include ethyl acetate, isopropyl acetate, methanol, acetic acid/water, and dichloromethane/hexane.[5][10][11] Using a solvent/anti-solvent technique can often induce crystallization.

  • Presence of Isomeric Impurities: Structural isomers formed during the reaction can co-crystallize with the product, making them difficult to remove.

    • Solution: If recrystallization fails, preparative HPLC or flash column chromatography on silica gel is the most effective, albeit more resource-intensive, method for separating challenging impurities.[8][11]

Appendix A: Key Experimental Protocols

Protocol 1: Optimized Grignard-Mediated Amidation

This protocol is adapted from established methods for Finasteride synthesis and should be optimized for the specific substrate.[5][6]

  • Setup: Under a nitrogen atmosphere, add dry THF (10 volumes) and t-butylamine (3.0 eq.) to a flame-dried, three-neck flask equipped with a stirrer, thermometer, and dropping funnel.

  • Reagent Preparation: Cool the solution to 10°C. Slowly add ethylmagnesium bromide (2.5 eq., 1M solution in THF) via the dropping funnel, ensuring the internal temperature does not exceed 30°C. Stir the resulting slurry for 1 hour at room temperature.

  • Reaction: Add a solution of the C17-methyl ester precursor (1.0 eq.) in dry THF (5 volumes) to the t-butylamino magnesium bromide slurry.

  • Reflux: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quench: After completion, cool the reaction mixture to 10°C and slowly quench by adding it to a cold (10°C) saturated aqueous solution of ammonium chloride (25% w/v).

  • Workup: Warm the mixture to 25°C, separate the organic (THF) layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate) or column chromatography.

Protocol 2: DDQ-Mediated Dehydrogenation

This protocol is a general method for introducing the C1-C2 double bond and may require modification for creating further unsaturation.[4]

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add the 4-aza-5α-androstan-3-one precursor (1.0 eq.) and anhydrous dioxane (15 volumes).

  • Silylation: Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) (4.0-4.5 eq.) and stir the mixture at room temperature until the starting material is fully dissolved and silylated (can be monitored by TLC/HPLC).

  • Oxidation: Add DDQ (1.2-1.5 eq.) to the solution.

  • Reflux: Heat the reaction to reflux (approx. 100°C) and maintain for 12-18 hours, monitoring for completion.

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and quench by washing with a sodium bisulfite solution. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent. The crude product typically requires purification by column chromatography on silica gel followed by recrystallization to obtain the pure dehydrogenated product.

General Synthetic Workflow Visualization

A Steroid Precursor (e.g., Androstene derivative) B A-Ring Opening (KMnO4/NaIO4) A->B Step 1 C Lactam Formation (Ammonia, heat) B->C Step 2 D C17 Amidation (Grignard Method) C->D Step 3 E Dehydrogenation (DDQ/BSTFA) D->E Step 4 F Final Product: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride E->F Step 5

Caption: A generalized synthetic pathway for Finasteride analogues.

References

  • Finasteride purification method - Eureka | Patsnap. (2012, July 25).
  • A new method for synthesis of finasteride - ResearchGate. (n.d.). Retrieved from [Link]

  • Reddy, Y., et al. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. American Journal of Analytical Chemistry, 3, 737-745. Retrieved from [Link]

  • CN101486753A - Novel method for synthesizing finasteroid - Google Patents. (n.d.).
  • Method for synthesizing finasteride - Eureka | Patsnap. (2010, October 20).
  • EP0655458B1 - New method of preparation of finasteride - Google Patents. (n.d.).
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). Retrieved from [Link]

  • US7550593B2 - Process for the preparation of finasteride Form I - Google Patents. (n.d.).
  • Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. (2022, December 8). Retrieved from [Link]

  • Finasteride oral tablet side effects: How to manage them - Medical News Today. (2022, October 25). Retrieved from [Link]

  • US7164022B2 - Process for the preparation of pure Finasteride - Google Patents. (n.d.).
  • Finasteride (oral route) - Side effects & dosage - Mayo Clinic. (2026, February 1). Retrieved from [Link]

  • Studies on synthesis of finasteride | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved from [Link]

  • US4234491A - Steroid synthesis process using mixed anhydride - Google Patents. (n.d.).
  • 6 Finasteride Side Effects for Men to Know About - GoodRx. (2025, November 21). Retrieved from [Link]

  • Finasteride - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Side effects of finasteride - NHS. (n.d.). Retrieved from [Link]

  • asian journal of chemistry. (2014, July 5). Retrieved from [Link]

  • Module 1 : Oxidation Reactions - Nptel. (n.d.). Retrieved from [Link]

  • Synthesis and bioactivity of new Finasteride conjugate - PubMed. (2011, June 1). Retrieved from [Link]

  • Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. (n.d.). Retrieved from [Link]

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride 1346602-40-1 Lotusfeet Pharma. (n.d.). Retrieved from [Link]

  • CN101863956A - A kind of method of synthesizing finasteride - Google Patents. (n.d.).
  • (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. (2020, August 7). Retrieved from [Link]

  • New method of preparation of finasteride - European Patent Office - EP 0655458 B1. (n.d.). Retrieved from [Link]

  • Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar - Drug Synthesis Database. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Finasteride-Loaded HPMC-Based Nanogels for Transdermal Delivery: A Versatile Nanoscopic Platform - PMC. (n.d.). Retrieved from [Link]

  • Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities from Reagents Used for the Process | Asian Journal of Chemistry. (2014, July 6). Retrieved from [Link]

  • In silico design and molecular modeling of finasteride analog compounds with potential inhibitory activity on enzyme 5α-reductase type 2: A target in treating benign prostatic hyperplasia. (2025, July 9). Retrieved from [Link]

  • (PDF) Steroid 5α-Reductase Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

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Optimization

Overcoming low ionization efficiency for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in MS

Topic: Troubleshooting Low Ionization Efficiency for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for analytical scientists and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Ionization Efficiency for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for analytical scientists and drug development professionals struggling with the quantification of highly conjugated finasteride derivatives. Below, you will find root-cause analyses, diagnostic workflows, and self-validating protocols structured as a comprehensive Q&A.

Q: Why does standard finasteride ionize efficiently, but 5,6,7,8,9-Dehydro-10-desmethyl Finasteride shows almost no signal in ESI+?

A: The root cause lies in the alteration of gas-phase basicity and molecular planarity. Standard finasteride yields a strong [M+H]+ signal at m/z 373 in positive Electrospray Ionization (ESI+) due to its isolated 3-oxo-4-ene system and secondary amide, which provide localized electron density for favorable protonation[1].

However, the 5,6,7,8,9-dehydro modification introduces five continuous double bonds across rings A, B, and C. This massive π -conjugation delocalizes the electron density away from the 3-keto oxygen, drastically lowering its proton affinity. Furthermore, the 10-desmethyl modification (removal of the C10 methyl group) flattens the steroid nucleus. This renders the molecule extremely planar and lipophilic. In an ESI droplet, these hydrophobic properties cause the molecule to resist partitioning into the gas phase, leading to severe matrix suppression and poor desolvation[2].

Q: What is the recommended diagnostic workflow for this compound?

A: When standard ESI fails, you must bypass the molecule's poor solution-phase basicity by either changing the ionization mechanism (APCI) or permanently altering the molecule's charge state (Derivatization). Follow the logical progression below:

G Start Low MS Signal: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride CheckSource Evaluate Ion Source Start->CheckSource ESI ESI (Electrospray) CheckSource->ESI APCI APCI / APPI CheckSource->APCI Preferred for Hydrophobic Steroids Additives Optimize Mobile Phase (Add NH4F or Ag+) ESI->Additives Success High Sensitivity Quantification APCI->Success Deriv Chemical Derivatization (Girard's Reagent P) Additives->Deriv If signal remains low Additives->Success If adducts form Deriv->Success Pre-formed positive charge

Workflow to resolve low ionization efficiency in conjugated finasteride derivatives.

Q: How do I implement APCI to overcome matrix suppression for this hydrophobic steroid?

A: By utilizing gas-phase ion-molecule reactions. Atmospheric Pressure Chemical Ionization (APCI) is selected over ESI for highly conjugated, non-polar steroids because it relies on corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase, avoiding liquid-phase matrix suppression[3].

Step-by-Step APCI Optimization Protocol:

  • Source Configuration: Swap the ESI probe for an APCI probe.

  • Thermal Optimization: Set the vaporizer temperature to 400–450 °C. Highly planar steroids require significant thermal energy for volatilization.

  • Discharge Current: Set the corona current to 3–5 µA to generate an optimal cloud of reagent ions (e.g., H3​O+ ).

  • Mobile Phase Selection: Use Methanol/Water with 0.1% Formic Acid. Methanol provides superior gas-phase proton transfer thermodynamics for steroids compared to acetonitrile[3].

  • Self-Validation Check: Inject a neat standard of the impurity. If the signal-to-noise (S/N) ratio exceeds 100:1 at 10 ng/mL, the corona discharge is optimized. If baseline noise is high, reduce the vaporizer temperature in 20 °C increments to prevent thermal degradation of the steroid core.

Q: If I am restricted to an ESI source, how can I modify the analyte to force ionization?

A: Utilize chemical derivatization with Girard's Reagent P (GP). If ESI must be used (e.g., due to hardware limitations), chemical derivatization is the gold standard[2]. GP selectively reacts with the 3-keto group to form a hydrazone containing a fixed-charge quaternary amine, permanently tagging the molecule with a positive charge regardless of its inherent basicity[4].

Step-by-Step GP Derivatization Protocol:

  • Sample Preparation: Evaporate 100 µL of the extracted plasma/serum sample to dryness and reconstitute in 50 µL of pure Methanol.

  • Reagent Addition: Add 50 µL of GP solution (10 mg/mL in Methanol containing 1% Glacial Acetic Acid as a catalyst).

  • Incubation: Vortex vigorously and incubate at 40 °C for 30 minutes to drive the hydrazone formation.

  • Quenching: Dilute with 100 µL of Mobile Phase A (Water with 0.1% Formic Acid) to quench the reaction.

  • Self-Validation Check: Inject the sample and monitor the un-derivatized precursor mass alongside the derivatized mass (+133 Da shift). A successful reaction will show >95% depletion of the un-derivatized peak and a dominant [M+GP]+ peak, confirming reaction completeness[4].

Q: How do these strategies compare quantitatively?

A: Both APCI and GP Derivatization offer massive improvements over standard ESI. Below is a summary of expected quantitative performance metrics when analyzing 5,6,7,8,9-Dehydro-10-desmethyl Finasteride:

Ionization StrategySourceMobile Phase AdditiveExpected LLOQ (ng/mL)Matrix Effect (%)Signal-to-Noise Ratio (at 10 ng/mL)
Standard ESI+ ESI0.1% Formic Acid50.0-85% (Severe Suppression)4:1
APCI+ APCI0.1% Formic Acid2.0-15% (Minimal)120:1
GP Derivatization ESI0.1% Formic Acid0.1-5% (Negligible)850:1
Q: Can I just use ammonium fluoride ( NH4​F ) to boost the ESI signal?

A: No, this is unlikely to be effective for this specific compound. While NH4​F is an excellent additive for enhancing the ionization of neutral steroids by facilitating [M+F]− adducts in negative mode, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride lacks acidic protons (such as the phenolic hydroxyls found in estrogens). It will not yield a stable negative ion, making APCI or positive-mode derivatization the strictly superior choices.

Q: Does the derivatization reaction cause isobaric interferences?

A: No, it actually improves selectivity. GP derivatization shifts the precursor mass out of the low-m/z noise region. Furthermore, during MS/MS fragmentation, the derivatized steroid produces a highly specific neutral loss of the pyridine moiety. This provides an exceptionally clean transition for Selected Reaction Monitoring (SRM), virtually eliminating background noise[2].

References[4] Ahonen, L., et al. (2022). Improved Ion Mobility Separation and Structural Characterization of Steroids using Derivatization Methods. Journal of the American Society for Mass Spectrometry. https://pubs.acs.org/doi/10.1021/jasms.2c00155[2] Higashi, T., & Ogawa, S. (2016). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. PubMed. https://pubmed.ncbi.nlm.nih.gov/26454158/[1] Hashemi, H., et al. (2009). A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma. PubMed Central. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3977021/[3] MacDonald, J., et al. (2012). A method for simultaneous analysis of androgens, dutasteride and finasteride in human serum by liquid chromatography tandem mass spectrometry. Endocrine Abstracts. https://www.endocrine-abstracts.org/ea/0028/ea0028p313

Sources

Troubleshooting

Optimizing mobile phase gradients for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride separation

Topic: Optimizing Mobile Phase Gradients for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Separation Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to h...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase Gradients for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists overcome the specific chromatographic challenges associated with resolving highly similar azasteroid impurities.

Part 1: Mechanistic Insights & FAQs

Q1: Why is separating 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from the active pharmaceutical ingredient (API) so difficult on standard C18 columns? A: The difficulty stems from competing physicochemical properties. Finasteride is a highly lipophilic 4-azasteroid. The impurity, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1), lacks the angular C10 methyl group, which slightly reduces its hydrophobicity[1]. However, the "dehydro" designation indicates extensive unsaturation (multiple double bonds) across the B and C rings. This unsaturation flattens the steroid core into a highly planar, conjugated system. On a standard hydrophobic C18 stationary phase, the loss of the methyl group is thermodynamically offset by the increased surface-area contact of the planar conjugated system, resulting in severe co-elution.

Q2: If C18 columns fail, what is the mechanistically sound alternative? A: You must switch from purely dispersive (hydrophobic) interactions to orthogonal selectivity by leveraging π−π (pi-pi) interactions. A Phenyl-based stationary phase (such as a BEH Phenyl column) contains electron-rich aromatic rings. The highly conjugated, planar structure of the dehydro-impurity interacts much more strongly with the phenyl phase than the saturated, non-planar Finasteride molecule. This differential π−π binding provides the thermodynamic driving force needed to achieve baseline resolution[2].

Q3: What mobile phase additives are required to maintain peak symmetry? A: Both Finasteride and its desmethyl analog contain a secondary amide/lactam structure. At neutral pH, these nitrogen-containing groups can interact with residual silanols on the silica support, causing peak tailing. You must buffer the mobile phase to an acidic pH (2.5 – 3.0) to fully protonate residual silanols and suppress these secondary interactions. For UV detection, 2.5 mM orthophosphoric acid is ideal[2]. For LC-MS applications, use 10 mM ammonium acetate adjusted with 0.1% formic acid to ensure efficient electrospray ionization (ESI+)[3].

Part 2: Experimental Workflows & Methodologies

Workflow A 1. Structural Analysis (Identify Conjugated Core) B 2. Column Selection (Utilize BEH Phenyl Phase) A->B C 3. Mobile Phase Setup (Acidic Buffer pH 2.5-3.0) B->C D 4. Gradient Tuning (Shallow Slope at 40-50% B) C->D E 5. System Validation (Confirm Rs ≥ 2.0) D->E

Workflow for optimizing azasteroid impurity chromatographic separation.

Self-Validating Protocol: Gradient Optimization

To ensure scientific integrity, this protocol is designed as a self-validating system. You must not proceed to sample analysis unless the System Suitability Test (SST) criteria embedded in Step 3 are strictly met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 2.5 mM orthophosphoric acid solution (for UV) OR 10 mM ammonium acetate with 0.1% formic acid (for MS)[2][3]. Filter through a 0.22 µm membrane.

  • Organic Phase (B): Prepare a mixture of Acetonitrile and Water (90:10 v/v)[2].

Step 2: Column Equilibration

  • Install a Phenyl column (e.g., 150 mm × 2.1 mm, 1.7 µm for UHPLC).

  • Set the column oven temperature to 25°C.

  • Equilibrate the column with 40% Mobile Phase B at a flow rate of 0.22 mL/min until the baseline is stable (approx. 10 column volumes).

Step 3: System Suitability Injection (The Validation Gate)

  • Inject 1.0 µL of a resolution mixture containing 0.5 mg/mL Finasteride spiked with 0.1% 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

  • Validation Check: Calculate the resolution ( Rs​ ) between the two peaks.

    • Pass: Rs​≥2.0 and Tailing Factor ≤1.5 . Proceed to Step 4.

    • Fail: Rs​<2.0 . Do not proceed. Re-prepare mobile phases or verify column integrity.

Step 4: Gradient Execution Execute the optimized gradient profile (See Table 2) to elute the compounds. The impurity will typically elute prior to Finasteride due to the specific π−π retention dynamics on the phenyl phase[2].

Part 3: Data Presentation

Table 1: Quantitative Comparison of Mobile Phase Additives
Detection ModeRecommended Buffer (Phase A)Organic Modifier (Phase B)pH RangeIonization EfficiencyUV Cutoff
LC-UV (210 nm) 2.5 mM Orthophosphoric acidAcetonitrile:Water (90:10)2.5 - 3.0N/A (Suppresses MS)< 200 nm
LC-MS (ESI+) 10 mM Ammonium Acetate + 0.1% Formic Acid100% Acetonitrile~3.5High (Promotes [M+H]+)~210 nm
Table 2: Optimized Gradient Profile for Phenyl Columns

Note: This shallow gradient specifically flattens out during the critical elution window (10.5 - 12.0 min) to maximize resolution[2].

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.060400.22Initial Hold
3.060400.22Isocratic Hold
10.555450.22Shallow Linear
12.050500.22Linear
13.560400.22Step Return
16.060400.22Re-equilibration

Part 4: Troubleshooting Guide

Troubleshooting Issue Issue: Co-elution (Rs < 1.5) Check1 Is Column C18 or C8? Issue->Check1 Sol1 Switch to Phenyl Phase Check1->Sol1 Yes Check2 Is Gradient Slope >2%/min? Check1->Check2 No (Already Phenyl) Sol2 Flatten slope at 40-45% B Check2->Sol2 Yes

Decision tree for resolving co-elution of Finasteride and its desmethyl analog.

Scenario A: The impurity and API are co-eluting even on a Phenyl column.

  • Causality: The gradient slope during the critical elution window (between 40% and 50% organic) is too steep, causing the analytes to be swept off the column before differential π−π partitioning can occur.

  • Resolution: Decrease the gradient slope. Instead of ramping from 40% to 50% B in 3 minutes, extend this ramp to 7-8 minutes (as shown in Table 2, from 3.0 to 10.5 min).

Scenario B: Severe baseline drift is observed at 210 nm.

  • Causality: You are likely using LC-MS grade additives (like Formic Acid or Ammonium Acetate) which have high UV absorbance at low wavelengths (near their UV cutoff), causing the baseline to rise as the organic gradient increases.

  • Resolution: If you are strictly performing UV quantification, switch your buffer to 2.5 mM orthophosphoric acid[2]. Phosphoric acid is highly transparent at 210 nm and will stabilize the baseline.

Scenario C: Poor ionization of the impurity in the mass spectrometer.

  • Causality: The use of non-volatile buffers (like phosphates) suppresses ionization and fouls the MS source. Alternatively, the lack of a proton donor in the mobile phase prevents the formation of the [M+H]+ ion.

  • Resolution: Immediately flush the system with water. Re-prepare Mobile Phase A using 10 mM ammonium acetate and 0.1% formic acid[3]. The formic acid acts as a volatile proton donor, significantly enhancing the ESI+ signal for azasteroids.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Mitigation for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Welcome to the Technical Support Center for handling 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1)[1]. As a critical, highly unsaturated impurity encountered during the synthesis and degradation profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1)[1]. As a critical, highly unsaturated impurity encountered during the synthesis and degradation profiling of Finasteride, this compound presents unique handling challenges. This guide is designed for researchers and drug development professionals to understand the causality of its instability and implement self-validating mitigation protocols.

Frequently Asked Questions (FAQs): Chemical Causality & Stability

Q: Why does 5,6,7,8,9-Dehydro-10-desmethyl Finasteride degrade so much faster than the Finasteride API? A: The instability is fundamentally driven by its structural modifications. Finasteride possesses a relatively stable, saturated steroid framework (with only one double bond in the A-ring). In contrast, the dehydro-desmethyl impurity lacks the steric protection of the C-10 angular methyl group and contains an extended conjugated polyene system (double bonds at positions 5, 6, 7, 8, and 9). This extended conjugation causes a bathochromic shift (absorbing lower-energy UV/Vis light) and creates an electron-rich core that is highly susceptible to Diels-Alder-type endoperoxide formation via singlet oxygen, as well as free-radical autoxidation.

Q: What are the primary degradation pathways I should monitor? A: You must monitor three primary pathways:

  • Oxidative Cleavage: The polyene system rapidly degrades under oxidative stress, forming epoxides and peroxides[2].

  • Photolysis: Exposure to ambient light induces photo-isomerization and potential cross-linking, a process that occurs significantly faster than the 3[3].

  • Hydrolysis: Like the parent API, the lactam (amide) ring is vulnerable to 4 and moderate alkaline degradation[4].

Quantitative Data: Forced Degradation Profile

To accurately design your analytical methods, reference the following stress-testing baseline. This data synthesizes the expected degradation behavior of the dehydro-impurity compared to established Finasteride stress profiles[2][3][4].

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation (%)Primary Mechanistic Pathway
Acidic Hydrolysis 5 M HCl3h @ 90°C>95%Amide cleavage / Lactam ring opening
Alkaline Hydrolysis 1 M NaOH24h @ 60°C15 - 20%Base-catalyzed lactam hydrolysis
Oxidative Stress 3% H₂O₂12h @ 25°C>60%Polyene epoxidation & chain cleavage
Photolytic Stress UV-Vis (ICH Q1B)1.2M lux hours>50%Photo-isomerization & radical formation
Thermal Stress Solid State (Dark)7 Days @ 80°C<5%Thermally stable in the absence of O₂/UV

Troubleshooting Guide: Common Experimental Issues

Issue: My stock solution turns yellow/brown within 48 hours of preparation.

  • Causality: This discoloration is the macroscopic evidence of polyene oxidation and subsequent polymerization. The extended conjugated system is reacting with dissolved oxygen in your solvent.

  • Solution: Switch from protic solvents (like Methanol) to degassed, HPLC-grade Acetonitrile. Implement the Argon purge protocol (see Methodology below) and store in actinic (amber) glassware to block <400nm wavelengths.

Issue: UPLC chromatograms show peak splitting or a shifting retention time for the impurity standard.

  • Causality: The highly conjugated, planar nature of the dehydro-impurity allows it to interact strongly with residual silanols on the stationary phase, especially if the analyte is undergoing partial on-column oxidation.

  • Solution: Ensure your mobile phase is properly buffered. Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) in the aqueous phase to suppress silanol ionization and maintain sharp peak symmetry.

Visualizing the Degradation & Mitigation Workflow

Workflow API 5,6,7,8,9-Dehydro-10-desmethyl Finasteride O2 Oxidative Stress (O2, Free Radicals) API->O2 Air Exposure UV Photolytic Stress (UV/Vis Light) API->UV Light Exposure Deg1 Epoxidation & Peroxide Formation O2->Deg1 Radical Attack Deg2 Photo-isomerization UV->Deg2 Excitation Mit1 Argon Purge + BHT Mit1->O2 Blocks Mit2 Amber Vials + Dark Storage Mit2->UV Blocks

Mechanistic degradation pathways of the dehydro-finasteride impurity and mitigation strategies.

Step-by-Step Methodologies

Protocol A: Preparation of Stabilized Stock Solutions (Self-Validating System)

To prevent the rapid degradation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride during routine analysis, follow this protocol.

Step 1: Solvent Degassing & Preparation Sonicate HPLC-grade Acetonitrile under vacuum for 15 minutes to remove dissolved oxygen. Add 0.01% w/v BHT (Butylated hydroxytoluene) as a free-radical scavenger. Step 2: Inert Dissolution Place the dry API powder in an amber glass vial. Purge the vial with Argon gas for 30 seconds. Inject the prepared solvent through a septum to dissolve the standard (Target concentration: 1 mg/mL). Step 3: Aliquoting & Storage Divide the solution into single-use 100 µL aliquots in Argon-purged amber micro-vials. Store immediately at -20°C. Step 4: The Self-Validation Loop (Critical) Simultaneously prepare a "Stress Control" aliquot: 100 µL of the solution in a clear glass vial, exposed to ambient laboratory light and air at room temperature for 24 hours. Validation Criteria: Analyze both samples via UPLC. The protocol is validated only if the Stress Control exhibits >15% degradation (proving the analytical method can detect the degradation products) while the Protected Sample maintains >99.5% purity (proving the mitigation strategy is effective).

Protocol B: Stability-Indicating UPLC Method

Use this method to achieve baseline resolution (>2.0) between Finasteride, the dehydro-impurity, and subsequent degradation products[2].

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Maintain column temperature at 35°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: Linear ramp to 80% B

    • 8.0 - 10.0 min: Hold at 80% B

    • 10.0 - 12.0 min: Return to 20% B for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA detector scanning from 200 nm to 400 nm. Extract chromatograms at 210 nm (amide backbone) and 254 nm (specific for the extended polyene conjugation).

Comprehensive References

  • Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product Source: Acta Chromatographica URL:

  • Photostability and toxicity of finasteride, diclofenac and naproxen under simulating sunlight exposure Source: National Institutes of Health (NIH) / PMC URL:

  • A Stability Indicating UPLC Method for Finasteride and Its Related Impurities Source: American Journal of Analytical Chemistry (via ResearchGate) URL:

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Reference Standards Source: BioOrganics URL:

Sources

Troubleshooting

Preventing oxidation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride during sample storage

Welcome to the Technical Support Center for Advanced Steroid Characterization. This guide is designed for analytical chemists, formulation scientists, and drug development professionals handling highly reactive aza-stero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Steroid Characterization. This guide is designed for analytical chemists, formulation scientists, and drug development professionals handling highly reactive aza-steroid impurities.

Below, we address the specific mechanistic challenges and provide field-proven, self-validating protocols for preventing the degradation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1)[1] during sample preparation and long-term storage.

Part 1: Mechanistic Causality – Why is this Impurity so Unstable?

Native Finasteride acts as a mechanism-based inhibitor of the 5-alpha reductase enzyme[2]. While the native active pharmaceutical ingredient (API) exhibits robust stability under alkaline and photolytic conditions, its susceptibility to oxidative degradation is highly dependent on the specific environmental matrix[3][4].

However, the impurity 5,6,7,8,9-Dehydro-10-desmethyl Finasteride represents an extreme case of oxidative vulnerability due to two structural modifications:

  • The "5,6,7,8,9-Dehydro" Polyene System: Unlike Finasteride, which contains a single Δ1 double bond, this derivative features a highly conjugated polyene system spanning the B and C rings. Conjugated dienes and trienes are thermodynamically driven to react with singlet oxygen and trace radicals, rapidly forming hydroperoxides and epoxides.

  • The "10-Desmethyl" Modification: In native steroids, the angular methyl group at the C10 position provides critical steric shielding to the α -face of the molecule. The absence of this methyl group leaves the conjugated polyene completely exposed to reactive oxygen species (ROS) attacks.

OxidationPathway A 5,6,7,8,9-Dehydro-10-desmethyl Finasteride C Allylic Radical Formation A->C Initiation B O2 / ROS Exposure (Trace Metals/Light) B->C D Hydroperoxide Intermediate C->D Propagation E Degradation Products (Epoxides, Cleavage) D->E Cleavage

Mechanistic pathway of autoxidation in highly conjugated aza-steroid derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solutions of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride are degrading even when stored at -20°C. What is causing this? A: Degradation at sub-zero temperatures is rarely thermal; it is almost always driven by dissolved oxygen in the solvent or trace peroxide initiators. If you are using ethereal solvents (like THF or Diethyl Ether), they naturally form peroxides over time that initiate radical cascades even at -20°C. Corrective Action: Switch to high-purity, LC-MS grade Acetonitrile or Methanol. You must actively degas the solvent to remove dissolved O2​ prior to dissolving the standard.

Q2: How can I differentiate between oxidative degradation and hydrolytic degradation in my chromatograms? A: The aza-steroid amide linkage is sterically hindered and highly resilient to alkaline hydrolysis[4]. If your sample is degrading, it is likely oxidative. Oxidative degradation products (hydroperoxides, epoxides, and chain-cleavage ketones) are significantly more polar than the parent polyene. In Reversed-Phase HPLC (RP-HPLC), these will appear as a cluster of new, early-eluting peaks. Hydrolytic cleavage of the amide would produce a carboxylic acid, which shifts retention time drastically based on mobile phase pH.

Q3: How do I implement a self-validating system to ensure my standard hasn't oxidized while sitting in the autosampler? A: Never run an oxidation-sensitive standard without an internal control. Spike your sample vials with a structurally similar but oxidation-resistant internal standard (IS), such as native Finasteride or Tamsulosin[4]. Validation Logic: Monitor the peak area ratio of the Dehydro-impurity to the IS across your sequence. If the ratio remains constant, your sample is stable. If the ratio declines over time (while the IS absolute area remains flat), you have confirmed that oxidation is actively occurring post-preparation inside the autosampler vial, indicating a need for amber vials or cooler autosampler temperatures.

Part 3: Comparative Stability Data

To contextualize the fragility of this impurity, the following table summarizes the quantitative stability profiles of native Finasteride versus the polyene derivative under standard ICH stress conditions.

Stress ConditionNative Finasteride Stability5,6,7,8,9-Dehydro-10-desmethyl FinasterideMechanistic Rationale
Alkaline (5N NaOH) Stable[4]StableThe aza-steroid amide linkage is sterically hindered, resisting base-catalyzed hydrolysis.
Acidic (5M HCl, 90°C) Degrades (~3 hours)[4]Highly SusceptibleThe extended polyene is highly vulnerable to acid-catalyzed hydration and rearrangement.
Oxidative (33% H2​O2​ ) Variable / Degrades[4]Extremely Unstable (Minutes) The conjugated polyene system undergoes rapid radical-mediated autoxidation.
Photolytic (UV Light) StableHighly UnstablePolyenes strongly absorb UV light, initiating singlet oxygen reactions and radical formation.

Part 4: Step-by-Step Experimental Protocol for Sample Storage

To guarantee the integrity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride, you must treat it as a highly reactive organometallic-level reagent during preparation. Follow this self-validating workflow:

Step 1: Solvent Degassing Transfer LC-MS grade Acetonitrile into a septum-sealed flask. Sparge with ultra-high purity Argon gas for a minimum of 15 minutes. Argon is heavier than Nitrogen and provides a superior protective blanket against oxygen.

Step 2: Antioxidant Addition (Optional but Recommended) For long-term stock solutions, add 0.01% (w/v) Butylated hydroxytoluene (BHT) to the degassed solvent. BHT acts as a radical scavenger, intercepting the propagation phase of autoxidation.

Step 3: Dissolution & IS Spiking Weigh the standard in a low-light environment. Dissolve the powder in the degassed solvent using an amber glass vial to prevent photolytic initiation. Spike in your stable Internal Standard (e.g., Tamsulosin) at a known concentration to establish your baseline validation ratio.

Step 4: Aliquoting Divide the stock solution into single-use aliquots (e.g., 50 µL) in amber crimp-top vials. Repeated freeze-thaw cycles introduce fresh oxygen and condensation, which destroys polyenes.

Step 5: Argon Overlay & Sealing Before capping, gently blow a stream of Argon over the meniscus of each aliquot for 5 seconds to displace the ambient air in the headspace. Immediately crimp the cap tightly.

Step 6: Cryogenic Storage Store the sealed aliquots at -80°C. At this temperature, the kinetic energy is insufficient to overcome the activation barrier for autoxidation, provided the oxygen has been successfully excluded.

StorageWorkflow Step1 1. Solvent Preparation (Degas with Argon for 15 min) Step2 2. Standard Dissolution (Use Amber Vials, 4°C) Step1->Step2 Step3 3. Antioxidant Addition (Optional: 0.01% BHT) Step2->Step3 Step4 4. Aliquoting (Single-use volumes) Step3->Step4 Step5 5. Argon Overlay & Sealing (Displace headspace O2) Step4->Step5 Step6 6. Cryogenic Storage (-80°C, Dark) Step5->Step6

Self-validating workflow for the preparation and storage of oxidation-sensitive standards.

References

  • Madhavan, P., et al. "A Validated stability indicating LC method of assay and related substances for Finasteride." Journal of Chemical and Pharmaceutical Research, 2011. Available at:[Link]

  • Monir, H. H., et al. "Chromatographic methods for determination of finasteride and tamsulosin hydrochloride and in presence of finasteride degradation product." Acta Chromatographica, 2019. Available at:[Link]

  • "5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1)." Pharmaffiliates Product Catalog. Available at: [Link]

  • Bull, H. G., et al. "Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor." Journal of the American Chemical Society, 1996. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

5,6,7,8,9-Dehydro-10-desmethyl Finasteride vs finasteride 5-alpha reductase inhibition

Publish Comparison Guide: Finasteride vs. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in 5-Alpha Reductase Inhibition Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Finasteride vs. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in 5-Alpha Reductase Inhibition

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary

In pharmaceutical development, distinguishing the pharmacological activity of an Active Pharmaceutical Ingredient (API) from its related impurities is critical for establishing safe and effective specification limits. This guide provides an objective, data-driven comparison between Finasteride (a potent 5-alpha reductase inhibitor) and its pharmacopeial related compound, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1)[1]. By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide demonstrates why the specific structural deviations in the impurity result in a complete loss of target inhibition.

Structural Causality & Mechanism of Action

The API: Finasteride (Mechanism-Based Inhibition)

Finasteride is a synthetic 4-azasteroid that acts as a highly specific, mechanism-based (suicide) inhibitor of Type II 5-alpha reductase (5AR)[2].

  • The Causality of Binding: Finasteride mimics the transition state of testosterone. Upon binding to the active site, the enzyme attempts to reduce the Δ1 double bond of finasteride using NADPH. Instead of releasing a reduced product, a covalent hydride transfer occurs, forming a highly stable NADP-dihydrofinasteride bisubstrate adduct [2]. This irreversible complex permanently inactivates the enzyme, halting the conversion of testosterone to dihydrotestosterone (DHT).

The Impurity: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

This compound is a known synthetic impurity and degradation product of finasteride[1]. It features two critical structural deviations: the loss of the C10 methyl group (desmethyl) and the introduction of extensive unsaturation across the steroid core (dehydro at positions 5, 6, 7, 8, and 9).

  • The Causality of Inactivity: The 5AR active site requires a specific 3D steroidal conformation to align the substrate with the NADPH cofactor. The extensive unsaturation in the impurity flattens the A and B rings into a highly planar geometry, while the missing C10 methyl group removes a critical hydrophobic anchoring point. This steric mismatch prevents the molecule from properly orienting in the active site. Consequently, the enzyme cannot execute the hydride transfer, no adduct is formed, and the impurity fails to inhibit DHT production.

Pathway T Testosterone Enz 5-Alpha Reductase (Type II) T->Enz Binds Active Site DHT Dihydrotestosterone (DHT) Enz->DHT Enzymatic Reduction Adduct NADP-Dihydrofinasteride Adduct Enz->Adduct NADPH Hydride Transfer FIN Finasteride (API) FIN->Enz High Affinity Binding IMP 5,6,7,8,9-Dehydro-10-desmethyl Finasteride IMP->Enz Steric Clash / No Reaction Adduct->DHT Irreversible Inhibition

Fig 1: Mechanism-based inhibition by Finasteride vs. steric failure of the Dehydro-desmethyl impurity.

Quantitative Pharmacological Comparison

The structural alterations in the impurity directly translate to a profound loss of in vitro efficacy. Below is the comparative pharmacological profile based on established azasteroid SAR principles.

ParameterFinasteride (API)5,6,7,8,9-Dehydro-10-desmethyl Finasteride
CAS Number 98319-26-71346602-40-1
Molecular Weight 372.55 g/mol 352.47 g/mol
Role in Pharma Active Pharmaceutical IngredientReference Standard / Impurity
5AR Type II IC₅₀ ~4 nM>10,000 nM (Negligible)
Mechanism Mechanism-based (suicide) inhibitorInactive (Steric mismatch)
Enzyme Adduct Forms NADP-dihydrofinasterideNone formed

Self-Validating Experimental Protocols

To objectively prove the pharmacological disparity between the API and the impurity, researchers must utilize self-validating assay systems. The following protocols are designed with internal controls to prevent false positives/negatives.

Protocol 1: In Vitro 5-Alpha Reductase Inhibition Assay (Radiometric)

Why use radiometric detection? 5AR assays suffer from low substrate turnover rates. Using 14C -Testosterone provides the femtomolar sensitivity required to accurately calculate IC₅₀ values for potent time-dependent inhibitors, bypassing the matrix interference common in LC-UV assays.

  • Microsome Preparation: Isolate human recombinant Type II 5AR from transfected CHO cells via ultracentrifugation (100,000 x g). Resuspend in 50 mM potassium phosphate buffer (pH 7.0).

  • System Suitability (Control Setup):

    • Positive Control: 10 nM Finasteride (Validates enzyme sensitivity).

    • Negative Control: 1% DMSO vehicle (Establishes baseline uninhibited DHT production).

  • Pre-Incubation (Critical Step): Incubate microsomes, 1 mM NADPH, and the test compound (Finasteride or Impurity at 0.1 nM to 10 μ M) at 37°C for 30 minutes. Causality: Finasteride is a slow-binding inhibitor; pre-incubation allows the NADP-adduct to form before substrate competition occurs.

  • Reaction Initiation & Quenching: Add 0.5 μ M 14C -Testosterone. Incubate for exactly 15 minutes. Quench the reaction by adding an equal volume of ethyl acetate to denature the enzyme and extract the steroids.

  • Quantification: Separate the organic layer, evaporate, and reconstitute in mobile phase. Separate Testosterone from DHT using reverse-phase HPLC coupled to an inline flow scintillation analyzer. Calculate IC₅₀ based on the reduction of the DHT radiometric peak.

Protocol 2: LC-MS/MS Structural Validation & Impurity Profiling

Why use MRM in ESI+ mode? The amide nitrogen in both compounds readily accepts a proton. Multiple Reaction Monitoring (MRM) allows for the absolute differentiation of the API ( m/z 373) from the impurity ( m/z 353) even in cases of chromatographic co-elution, ensuring the purity of the test articles used in Protocol 1.

  • Sample Preparation: Dissolve 1 mg/mL of the API batch in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 μ L onto a C18 column (e.g., Waters Acquity BEH 1.7 μ m). Run a gradient of Water/Acetonitrile (both with 0.1% Formic Acid) from 20% to 90% organic over 10 minutes.

  • Mass Spectrometry: Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode.

    • Monitor transition m/z 373.3 305.2 for Finasteride.

    • Monitor transition m/z 353.2 285.1 for the Dehydro-desmethyl impurity.

  • Validation: Ensure the signal-to-noise ratio for the impurity at the 0.05% specification limit is 10:1 (Limit of Quantitation).

Workflow S1 System Suitability (Finasteride Control) S2 Microsome Incubation S1->S2 Validates Assay S3 Reaction Quenching S2->S3 37°C, NADPH, 14C-Testosterone S4 HPLC / LC-MS Separation S3->S4 EtOAc Extraction S5 Data Analysis (IC50 Calculation) S4->S5 Quantify DHT

Fig 2: Self-validating experimental workflow for radiometric 5AR inhibition assays.

Conclusion

The comparison between Finasteride and 5,6,7,8,9-Dehydro-10-desmethyl Finasteride highlights the extreme structural sensitivity of the 5-alpha reductase enzyme. While Finasteride acts as a potent, mechanism-based inhibitor by forming a covalent adduct, the impurity's planar geometry and lack of a C10 methyl group render it incapable of achieving the necessary transition state geometry. For drug development professionals, this data justifies the classification of 1346602-40-1 strictly as a pharmacologically inactive impurity rather than a therapeutic alternative.

References

  • Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. Journal of the American Chemical Society.[Link]

  • Finasteride Impurities and Related Compound. Veeprho Pharmaceuticals.[Link]

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1) Reference Standard. Pharmaffiliates.[Link]

  • Public Assessment Report Decentralised Procedure - Finasteride 1mg Film-Coated Tablets. The Post-Finasteride Syndrome Foundation (MHRA PAR).[Link]

Sources

Comparative

ICH Q2(R2) Validation of Analytical Methods for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: A Comparative Guide

As pharmaceutical regulatory frameworks transition toward lifecycle management and risk-based methodologies, the updated ICH Q2(R2) guidelines demand a more rigorous, multivariate approach to analytical method validation...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical regulatory frameworks transition toward lifecycle management and risk-based methodologies, the updated ICH Q2(R2) guidelines demand a more rigorous, multivariate approach to analytical method validation[1][2]. For complex steroidal APIs like Finasteride, developing a self-validating analytical procedure is critical—especially when monitoring structurally rigid, closely eluting degradation products such as 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1)[3].

This guide provides an objective comparison of analytical platforms for quantifying this specific impurity and outlines a comprehensive, step-by-step ICH Q2(R2) validation protocol designed for drug development professionals and analytical scientists.

The Analytical Challenge: Mechanistic Causality

Finasteride is synthesized via a multi-step pathway that makes it susceptible to complex oxidative and hydrolytic degradation. The impurity 5,6,7,8,9-Dehydro-10-desmethyl Finasteride presents a unique chromatographic challenge due to its specific structural modifications:

  • Loss of the 10-Methyl Group (Desmethylation): Reduces steric hindrance, slightly increasing the molecule's polarity.

  • 5,6,7,8,9-Dehydro Network: The introduction of extended conjugated double bonds across the steroidal A and B rings forces the molecule into a highly planar conformation[3].

Chromatographic Causality: In reversed-phase chromatography (RP-HPLC), this extreme planarity allows the impurity to intercalate deeply between the C18 alkyl chains of the stationary phase. This drastically increases hydrophobic and π−π stacking interactions, leading to peak tailing and co-elution with the parent API or other aliphatic impurities (e.g., Impurity B and C)[4]. To counteract this, analysts must carefully select mobile phase modifiers—such as Tetrahydrofuran (THF)—which act as strong hydrogen-bond acceptors to disrupt these secondary interactions and sharpen the chromatographic peak[5].

Platform Comparison for Impurity Profiling

Selecting the right analytical platform requires balancing resolution, throughput, and sensitivity against ICH Q2(R2) requirements. Below is an objective comparison of three dominant methodologies.

Quantitative Performance Comparison
Analytical ParameterRP-HPLC-UV (Compendial)UHPLC-PDA (Optimized)LC-MS/MS (Trace Analysis)
Stationary Phase C18 (5 µm, 250 x 4.6 mm)C18 (1.7 µm, 100 x 2.1 mm)C18 (1.7 µm, 50 x 2.1 mm)
Mobile Phase Modifier Water / ACN / THFWater / ACN / Methanol0.1% Formic Acid / ACN
Run Time ~45 - 60 mins< 15 mins< 5 mins
Resolution ( Rs​ ) ~1.5 (Marginal)> 2.0 (Excellent)N/A (Mass specific MRM)
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%0.001% / 0.005%
ICH Q2(R2) Utility Routine QA/QC releaseHigh-throughput stabilityGenotoxic/Trace profiling

Data synthesized from established steroidal validation frameworks[5][6][7].

Verdict: While RP-HPLC-UV remains the standard for routine batch release, UHPLC-PDA is the superior choice for stability-indicating assays. The sub-2-micron particles provide the theoretical plates necessary to baseline-resolve the planar 5,6,7,8,9-Dehydro-10-desmethyl impurity from the API in under 15 minutes[6].

ICH Q2(R2) Validation Workflow

The following flowchart illustrates the lifecycle approach to analytical validation mandated by the updated ICH Q2(R2) guidelines, moving away from tick-box exercises toward continuous risk assessment[8][9].

ICH_Validation N1 1. Method Selection & Risk Assessment (Evaluate API vs. Planar Impurity) N2 2. Specificity & Peak Purity (Forced Degradation via PDA/MS) N1->N2 N3 3. Sensitivity Thresholds (LOD ≤ 0.01%, LOQ ≤ 0.05%) N2->N3 N4 4. Linearity & Calibration (Range: LOQ to 150%, R² ≥ 0.999) N3->N4 N5 5. Accuracy / Recovery (Matrix Spiking at 50/100/150%) N4->N5 N6 6. Precision Testing (Repeatability & Intermediate) N5->N6 N7 7. Multivariate Robustness (DoE: pH, Temp, Flow Rate) N6->N7 N8 8. ICH Q2(R2) Final Report (Lifecycle Management Ready) N7->N8

Fig 1. Step-by-step ICH Q2(R2) analytical method validation workflow for finasteride impurities.

Step-by-Step Experimental Protocol

To ensure the highest level of scientific integrity, the analytical method must function as a self-validating system . Before executing the ICH validation steps, the following System Suitability Test (SST) criteria must be met:

  • Resolution ( Rs​ ): ≥1.5 between Finasteride and 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

  • Tailing Factor ( Tf​ ): ≤1.5 to confirm the suppression of secondary π−π interactions.

  • Injection Precision: %RSD ≤2.0% for 6 replicate injections of the standard[7].

Step 1: Specificity & Forced Degradation
  • Procedure: Prepare solutions of the Blank, Placebo, Finasteride API (0.5 mg/mL), and API spiked with 0.15% of the impurity. Subject the API to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , Thermal at 60°C, and Photolytic UV exposure)[6].

  • Causality: Proves that the detector response is exclusively from the target analyte. Under ICH Q2(R2), peak purity must be mathematically verified using a PDA detector to ensure no hidden degradants co-elute under the planar impurity's peak[1].

Step 2: Sensitivity (LOD & LOQ)
  • Procedure: Serially dilute the 5,6,7,8,9-Dehydro-10-desmethyl Finasteride standard. Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

  • Acceptance Criteria: Target an LOQ of ≤0.05% relative to the nominal API concentration[7].

Step 3: Linearity & Range
  • Procedure: Prepare five calibration levels ranging from the established LOQ up to 150% of the specification limit (e.g., 0.05% to 0.225%).

  • Causality: Demonstrates that the UV/MS response is directly proportional to the impurity concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically insignificant[2].

Step 4: Accuracy (Recovery Assessment)
  • Procedure: Spike the Finasteride API matrix with the impurity at three distinct levels: 50%, 100%, and 150% of the target specification limit. Extract and analyze in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%, proving that the sample matrix does not suppress the impurity signal[5].

Step 5: Precision (Repeatability & Intermediate)
  • Procedure:

    • Repeatability: Analyze 6 independent sample preparations of the 100% spiked level on Day 1.

    • Intermediate Precision: Repeat the analysis on Day 2 utilizing a different analyst, a different UHPLC system, and a different column lot.

  • Acceptance Criteria: The overall %RSD for peak areas must remain ≤5.0% for trace impurity levels[6].

Step 6: Multivariate Robustness (DoE)
  • Procedure: Instead of the outdated One-Factor-At-a-Time (OFAT) approach, ICH Q2(R2) strongly recommends a Design of Experiments (DoE) approach (e.g., Plackett-Burman)[9]. Simultaneously vary the flow rate ( ±10% ), column temperature ( ±5∘ C), and mobile phase organic composition ( ±2% absolute).

  • Causality: Evaluates parameter interactions. Because the retention of the planar dehydro-impurity is highly sensitive to organic modifier concentrations, multivariate testing ensures the method remains stable across different global QC laboratories[4][9].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]

  • ICH Official. "Validation of Analytical Procedures Q2(R2)." ich.org. URL: [Link]

  • Pharmaffiliates. "5,6,7,8,9-Dehydro-10-desmethyl Finasteride." pharmaffiliates.com. URL:[Link]

  • SCIRP. "A Stability Indicating UPLC Method for Finasteride and Its Related Impurities." scirp.org. URL: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. "ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE." ajpamc.com. URL:[Link]

  • Arabian Journal of Chemistry. "A systematic study of determination and validation of finasteride impurities using liquid chromatography." arabjchem.org. URL: [Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." europeanpharmaceuticalreview.com. URL: [Link]

  • Journal of Chemical and Pharmaceutical Research. "A Validated stability indicating LC method of assay and related substances for Finasteride." jocpr.com. URL: [Link]

  • International Journal of Creative Research Thoughts. "Analytical Method Development And Validation For Estimation Of Finasteride Hydrochloride By Rp-Hplc." ijcrt.org. URL:[Link]

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Validation

A Researcher's Guide to the Comparative Metabolic Stability of Finasteride Analogs: A Focus on 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

In the landscape of drug discovery and development, particularly in the realm of 5α-reductase inhibitors, understanding the metabolic fate of a new chemical entity is paramount. The metabolic stability of a drug candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, particularly in the realm of 5α-reductase inhibitors, understanding the metabolic fate of a new chemical entity is paramount. The metabolic stability of a drug candidate dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative metabolic stability of novel Finasteride analogs, with a specific focus on the hypothetical compound 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

The Critical Role of Metabolic Stability in Drug Development

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability will have a slower rate of clearance, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability may be rapidly cleared from the body, requiring more frequent dosing or resulting in insufficient therapeutic exposure.[2] Early assessment of metabolic stability is crucial for selecting drug candidates with favorable pharmacokinetic properties and minimizing the risk of late-stage failures in clinical development.[3]

Metabolic Profile of Finasteride: The Benchmark for Comparison

Finasteride, a potent inhibitor of type II and III 5α-reductase, is extensively metabolized in the liver.[4] Understanding its metabolic pathway is the first step in designing analogs with potentially improved stability.

Key Metabolic Characteristics of Finasteride:

  • Primary Site of Metabolism: Liver.[5]

  • Primary Metabolizing Enzymes: Cytochrome P450 (CYP) 3A4 is the major enzyme responsible for the metabolism of Finasteride.[4][6]

  • Major Metabolites: Two primary metabolites have been identified: a monohydroxylated metabolite on the tert-butyl side chain and a monocarboxylic acid metabolite.[7] These metabolites possess significantly less 5α-reductase inhibitory activity (less than 20%) compared to the parent compound.[4][7]

  • Elimination: The metabolites are primarily eliminated through the bile (feces) and to a lesser extent in the urine.[5][7]

  • Pharmacokinetic Parameters: Finasteride has a terminal half-life of approximately 5-6 hours in younger men and up to 8 hours in the elderly.[7]

This established metabolic profile of Finasteride serves as the essential baseline for our comparative analysis. Any new analog, such as 5,6,7,8,9-Dehydro-10-desmethyl Finasteride, would be evaluated against these parameters. The structural modifications in this analog—the introduction of a dehydro bond and the removal of a methyl group—could potentially alter its interaction with CYP3A4 and thus its metabolic stability.

Comparative In Vitro Metabolic Stability Assessment: A Step-by-Step Guide

The most common and efficient method for assessing metabolic stability in early drug discovery is the liver microsomal stability assay .[8][9] Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including CYPs.[10] This assay allows for the determination of a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[2]

Experimental Design: Causality and Rationale

A robust experimental design is critical for generating reliable and reproducible data. Here, we outline the key considerations for a comparative study between Finasteride and its analog.

Parameter Recommendation Rationale
Test System Human Liver Microsomes (HLM)To provide the most relevant data for predicting human pharmacokinetics.[8]
Cofactor NADPHEssential for the activity of CYP enzymes.[10]
Compound Concentration 1 µMA standard concentration used in early screening, generally below the Michaelis-Menten constant (Km) for most enzymes, ensuring first-order kinetics.[11]
Incubation Time Points 0, 5, 15, 30, 45, 60 minutesA sufficient range to accurately determine the rate of metabolism for both stable and unstable compounds.[9]
Positive Controls Verapamil, DextromethorphanWell-characterized compounds with known high and moderate clearance rates, respectively, to validate the activity of the microsomal preparation.[9]
Negative Control Incubation without NADPHTo assess for any non-enzymatic degradation of the compound.[12]
Analytical Method LC-MS/MSProvides high sensitivity and selectivity for quantifying the parent compound.[9]
Experimental Workflow

The following diagram illustrates the general workflow for the liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Compound Stock Solutions (Finasteride, Analog, Controls) D Pre-incubate Microsomes and Test Compounds at 37°C A->D B Thaw and Prepare Liver Microsomes B->D C Prepare NADPH Cofactor Solution E Initiate Reaction with NADPH C->E D->E Start Reaction F Sample at Timed Intervals (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction with Acetonitrile (+ Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Determine Parent Compound Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) and Intrinsic Clearance (CLint) K->L

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting the liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare 10 mM stock solutions of Finasteride, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride, and positive controls (Verapamil, Dextromethorphan) in DMSO.

    • Prepare working solutions of the test compounds at 100x the final concentration in the incubation mixture.

  • Incubation:

    • Thaw cryopreserved human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath.[13]

    • Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10]

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the working solutions of the test compounds to the appropriate wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[10] For the negative control wells, add an equal volume of buffer without NADPH.

  • Sampling and Quenching:

    • At each time point (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).[9] The internal standard is a compound with similar analytical properties to the test compounds, used to normalize for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Develop an LC-MS/MS method to quantify the peak area of the parent compound at each time point.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein:

    • CLint = (0.693 / t½) * (1 / microsomal protein concentration) * 1000

The following table provides a template for summarizing the comparative metabolic stability data.

Compound In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
FinasterideExperimental ValueExperimental Value
5,6,7,8,9-Dehydro-10-desmethyl FinasterideExperimental ValueExperimental Value
Verapamil (Positive Control)Experimental ValueExperimental Value
Dextromethorphan (Positive Control)Experimental ValueExperimental Value

Visualizing Metabolic Pathways

Understanding the potential metabolic "soft spots" in a molecule is crucial for designing more stable analogs. While the exact metabolic pathway of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is unknown, we can hypothesize based on the known metabolism of Finasteride.

G cluster_finasteride Finasteride Metabolism cluster_analog Hypothetical Analog Metabolism Finasteride Finasteride Metabolite1 ω-hydroxylated Finasteride Finasteride->Metabolite1 CYP3A4 Metabolite2 Finasteride ω-oic acid Metabolite1->Metabolite2 Further Oxidation Analog 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Analog_Metabolite Potential Metabolites (e.g., hydroxylation on dehydro ring) Analog->Analog_Metabolite CYP3A4 (?)

Caption: Known metabolic pathway of Finasteride and a hypothetical pathway for its analog.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative metabolic stability assessment of Finasteride and its novel analogs. By following the detailed experimental protocols and data analysis procedures outlined, researchers can generate robust and reliable data to inform their drug discovery programs.

The next logical steps in the evaluation of a promising analog with enhanced metabolic stability would include:

  • Metabolite Identification: To determine the exact metabolic pathways and identify any potentially reactive or pharmacologically active metabolites.

  • CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for the analog's metabolism.

  • In Vivo Pharmacokinetic Studies: To confirm the in vitro findings and determine the full pharmacokinetic profile of the analog in an animal model.

By systematically applying these principles of DMPK (Drug Metabolism and Pharmacokinetics), the scientific community can continue to develop novel and improved therapeutic agents.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Sudduth, S. L., & Koronkowski, M. J. (1993). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics, 24(3), 193–203.
  • Wikipedia. (2024, March 29). Finasteride. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Tacklind, J., & Fink, H. A. (2024, February 28). Finasteride. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Ohtawa, M., Morikawa, H., & Shimazaki, J. (1991). Pharmacokinetics of Finasteride in the Elderly Volunteers. Journal of Pharmaceutical Science and Technology, Japan, 51(4), 261-267.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(7), 646–648.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Li, Y., Zhao, J., & Li, Y. (2011). Synthesis and bioactivity of new Finasteride conjugate. European Journal of Medicinal Chemistry, 46(6), 2474–2478.
  • Bull, H. G., & Garcia-Calvo, M. (1996). Mechanism-Based Inhibition of Human Steroid 5R-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. Journal of the American Chemical Society, 118(1), 75–84.
  • Reddy, G. S., & Reddy, S. P. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Scientific Research Publishing. Retrieved from [Link]

  • Sawant, S., & Ghante, M. (2017). Stability Indicating Method Development and Validation of Finasteride by High-Performance Thin-Layer Chromatography Studies. Asian Journal of Chemistry, 29(10), 2245-2249.
  • Moss, M. L., & Faller, D. V. (1996). Mechanism-Based Inhibition of Human Steroid 5α-Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP−Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor. Journal of the American Chemical Society, 118(1), 75-84.
  • Starka, L., Hill, M., & Polacek, V. (2010). Changes of metabolic profile in men treated for androgenetic alopecia with 1 mg finasteride. The Journal of Steroid Biochemistry and Molecular Biology, 118(3), 138-143.
  • Darwish, I. A., & Khalil, N. Y. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study. ResearchGate. Retrieved from [Link]

  • Darwish, I. A., & Khalil, N. Y. (2018). Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study.
  • Google Patents. (n.d.). CN101486753A - Novel method for synthesizing finasteroid.
  • Pharmaffiliates. (n.d.). 5,6,7,8,9-Dehydro-10-desmethyl Finasteride. Retrieved from [Link]

  • Reddy, G. S., & Reddy, S. P. (2012). A Stability Indicating UPLC Method for Finasteride and Its Related Impurities. Semantic Scholar. Retrieved from [Link]

  • Ugwu, D. I., & Enete, A. C. (2013). Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. Retrieved from [Link]

  • Marapharm. (2019, January 22). PRODUCT MONOGRAPH Pr FINASTERIDE Finasteride Tablets, House Standard Film-coated Tablets 1 mg Type II 5 α-reductase Inhibitor. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Cross-reactivity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in Steroid Immunoassays

Introduction: The Analytical Challenge of Structural Similarity In the landscape of clinical and research diagnostics, immunoassays are a cornerstone for quantifying steroid hormones due to their high throughput and ease...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Structural Similarity

In the landscape of clinical and research diagnostics, immunoassays are a cornerstone for quantifying steroid hormones due to their high throughput and ease of use. However, a significant limitation of this technology is the potential for cross-reactivity, where molecules with structural similarity to the target analyte can bind to the assay's antibodies, leading to inaccurate measurements.[1][2] This is a critical consideration in drug development and clinical monitoring, as metabolites of pharmaceutical compounds can interfere with endogenous hormone measurements.

Finasteride, a 5α-reductase inhibitor, is a synthetic 4-azasteroid used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.[3][4][5] Its mechanism of action involves inhibiting the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[4][6] The metabolism of finasteride can produce various derivatives, and it is crucial to understand if these metabolites interfere with the measurement of key androgens like testosterone and DHT. One such derivative is 5,6,7,8,9-Dehydro-10-desmethyl Finasteride, a compound whose potential for immunoassay cross-reactivity has not been extensively studied.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in common steroid immunoassays. We will delve into the theoretical underpinnings of cross-reactivity, present a detailed experimental protocol for its assessment, and provide illustrative data to guide interpretation.

Structural Rationale for Cross-Reactivity Assessment

The likelihood of a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte.[1][2][7] Let's examine the key players:

  • Testosterone: The primary male sex hormone.

  • Dihydrotestosterone (DHT): A potent androgen derived from testosterone.

  • Finasteride: The parent drug.

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride: The metabolite of interest.[8][9]

While the exact 3D conformation is critical, a 2D comparison of their core structures reveals regions of similarity and difference that can inform our hypothesis. The steroidal backbone is a common feature, and variations in substituent groups will dictate the specificity of antibody binding.

A Rigorous Experimental Workflow for Cross-Reactivity Evaluation

To objectively assess the cross-reactivity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride, a systematic approach grounded in established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is essential.[10][11][12][13][14] The following protocol outlines a robust methodology.

Experimental Protocol

Objective: To quantify the percentage cross-reactivity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in commercially available Testosterone and DHT immunoassays.

Materials:

  • 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (analytical grade)[8][9]

  • Testosterone and DHT certified reference materials

  • Commercially available Testosterone and DHT ELISA kits (e.g., from R&D Systems, DIAsource, etc.)[15][16][17][18][19][20]

  • Steroid-free serum or buffer provided in the immunoassay kits

  • Precision pipettes and other standard laboratory equipment

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in an appropriate solvent (e.g., ethanol or DMSO).

    • Prepare stock solutions of Testosterone and DHT in the same solvent.

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the Testosterone and DHT standards in the provided steroid-free serum/buffer to create standard curves as per the immunoassay kit instructions.

  • Preparation of Test Compound Dilutions:

    • Prepare a serial dilution of the 5,6,7,8,9-Dehydro-10-desmethyl Finasteride stock solution in the steroid-free serum/buffer to cover a wide range of concentrations.

  • Immunoassay Procedure:

    • Perform the Testosterone and DHT immunoassays according to the manufacturer's instructions.

    • Run the standard curves for Testosterone and DHT.

    • Run the various dilutions of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in the respective assays.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Determine the apparent concentration of Testosterone or DHT in the samples containing only 5,6,7,8,9-Dehydro-10-desmethyl Finasteride by interpolating their absorbance values from the respective standard curves.

    • Calculate the percentage of cross-reactivity using the following formula:

      % Cross-Reactivity = (Apparent Concentration of Analyte / Concentration of Test Compound) x 100

Illustrative Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Immunoassay Execution cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions (Testosterone, DHT, Test Compound) prep_standards Prepare Standard Curves (Testosterone, DHT) prep_stocks->prep_standards prep_test_compound Prepare Test Compound Dilutions prep_stocks->prep_test_compound run_assay Perform Immunoassay (Testosterone & DHT kits) prep_standards->run_assay prep_test_compound->run_assay interpolate Interpolate Apparent Concentrations from Standard Curves run_assay->interpolate calculate Calculate % Cross-Reactivity interpolate->calculate G cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte/High Cross-Reactant Concentration Analyte Antibody Analyte->Antibody Binds Labeled Analyte Labeled Analyte->Antibody Blocked Low Signal Antibody->Low Signal Cross-Reactant Antibody_2 Antibody Cross-Reactant->Antibody_2 Binds Labeled Analyte_2 Labeled Analyte Labeled Analyte_2->Antibody_2 Binds High Signal Antibody_2->High Signal

Caption: Principle of competitive immunoassay and cross-reactivity.

In a competitive immunoassay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. [15][16][17][18][19][20]A high concentration of the analyte leads to less binding of the labeled analyte and thus a low signal. Conversely, a low analyte concentration results in more binding of the labeled analyte and a high signal. A cross-reacting substance will also compete for these binding sites, mimicking the presence of the analyte and leading to an inaccurate, often falsely elevated, result.

Implications and Recommendations

The potential for cross-reactivity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride in steroid immunoassays has significant implications:

  • For Clinical Diagnostics: In patients treated with finasteride, immunoassay-based measurements of testosterone and especially DHT could be falsely elevated due to interference from this metabolite. This could lead to misinterpretation of the patient's hormonal status. Studies have already shown that finasteride treatment can invalidate some commercial DHT immunoassays. [21][22]* For Drug Development: During the development of finasteride analogs or other 5α-reductase inhibitors, it is imperative to characterize the cross-reactivity of all major metabolites in relevant immunoassays. This is crucial for accurately assessing the on-target and off-target effects of the drug.

  • For Research: Researchers using immunoassays to study the effects of finasteride on androgen levels should be aware of this potential interference and consider using more specific methods.

Recommendations:

  • Assay Validation is Paramount: Always validate the cross-reactivity of any suspected interfering compounds for the specific immunoassay platform being used. Do not rely solely on the manufacturer's package insert, which may not have tested for all relevant metabolites.

  • Consider the Gold Standard: For definitive quantification of steroid hormones in the presence of potentially cross-reacting metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended gold-standard method due to its high specificity. [21][22][23]3. Interpret with Caution: When using immunoassays in a population treated with finasteride, interpret the results with caution and consider the potential for interference.

Conclusion

While direct experimental data on the cross-reactivity of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is not yet available in the public domain, its structural similarity to androgens warrants a thorough investigation. The experimental framework provided in this guide offers a robust methodology for such an assessment. By understanding the principles of immunoassay cross-reactivity and employing rigorous validation protocols, researchers and clinicians can ensure the accuracy and reliability of steroid hormone measurements in the presence of this and other finasteride metabolites.

References

  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. [Link]

  • PubMed. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]

  • PubMed. (2018). Determination of finasteride and its metabolite in urine by dispersive liquid-liquid microextraction combined with field-enhanced sample stacking and sweeping. [Link]

  • Penezić, A., et al. (2014). Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay. Steroids, 82, 34-39. [Link]

  • Scribd. (n.d.). Cross-reactivity of steroid hormone immunoassays | PDF | Testosterone. [Link]

  • PubMed. (2013). Invalidation of a commercially available human 5α-dihydrotestosterone immunoassay. [Link]

  • Semantic Scholar. (n.d.). Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. [Link]

  • Diagnostic Automation/Cortez Diagnostics, Inc. (n.d.). Enzyme Immunoassay for the Quantitative Determination of Testosterone Concentration in Human Serum. [Link]

  • ALPCO. (n.d.). 5alpha- Dihydrotestosterone (DHT) ELISA. [Link]

  • Endocrine Abstracts. (2019). Immunoassay interferences and their impact on patient care. [Link]

  • Diagnostic Automation/Cortez Diagnostics, Inc. (2014). DHT ELISA. [Link]

  • Neliti. (n.d.). Dihydrotestosterone (DHT) ELISA Assay Kit. [Link]

  • DIAsource ImmunoAssays. (n.d.). TESTOSTERONE-ELISA. [Link]

  • PubMed. (2009). Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry. [Link]

  • Acta Scientific. (2023). Analytical Techniques for the Quantification of Finasteride - A Review. [Link]

  • AVESİS. (n.d.). Determination of finasteride in the tablet form by liquid chromatography and its analytical method validation. [Link]

  • SciSpace. (2019). Chromatographic Methods for Determination of Finasteride and Tamsulosin Hydrochloride and in Presence of Finasteride Degradation Product. [Link]

  • PubMed. (2010). Enzyme-linked Immunosorbent Assays for Doping Control of 5alpha-reductase Inhibitors Finasteride and Dutasteride. [Link]

  • Lotusfeet Pharma. (n.d.). 5,6,7,8,9-Dehydro-10-desmethyl Finasteride 1346602-40-1. [Link]

  • ACS Publications. (2026). Development of an Anti-Immunocomplex Antibody and Non-competitive Immunoassay for the Detection of Testosterone. [Link]

  • Taylor & Francis Online. (2009). Serum testosterone measurement in men: Evaluation of modern immunoassay technologies. [Link]

  • NCCLS. (2002). EP7-A Interference Testing in Clinical Chemistry; Approved Guideline. [Link]

  • Pharmaffiliates. (n.d.). 5,6,7,8,9-Dehydro-10-desmethyl Finasteride. [Link]

  • U.S. Food and Drug Administration. (n.d.). Proscar (FINASTERIDE) Label. [Link]

  • CLSI. (2005). CLSIEP7-A2-2005.pdf. [Link]

  • ResearchGate. (n.d.). EP07 Interference Testing in Clinical Chemistry A guideline for global application developed through the Clinical and Laboratory Standards Institute consensus process. [Link]

  • PharmaCompass. (n.d.). Merck Sharp and Dohme Brand 1 of Finasteride | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ResearchGate. (n.d.). Investigation about the effects and the detection of finasteride. [Link]

  • Drug Synthesis Database. (n.d.). Finasteride, YM-152, MK-906, Prodel, Propecia, Chibro-Proscar, Finastid, Prostide, Andozac, Proscar. [Link]

  • The ANSI Blog. (2025). CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Finasteride. [Link]

  • Google Patents. (n.d.). CN101486753A - Novel method for synthesizing finasteroid.
  • CLSI. (2021). Interference Screening in Clinical Chemistry. [Link]

  • WADA. (n.d.). Investigation about the deffects and the detection of finasteride, a substance which can be misused as masking agent in doping control. [Link]

  • Google Patents. (n.d.).
  • BMC Clinical Pathology. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]

Sources

Validation

Comparative Pharmacodynamics: Finasteride vs. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

As a Senior Application Scientist in drug development, evaluating the structural-activity relationships (SAR) of active pharmaceutical ingredients (APIs) alongside their degradation products or synthetic impurities is cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, evaluating the structural-activity relationships (SAR) of active pharmaceutical ingredients (APIs) alongside their degradation products or synthetic impurities is critical. This guide provides an in-depth comparison of Finasteride —a widely utilized 5-alpha-reductase (5AR) inhibitor—and its structural analog, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (often classified as Finasteride Impurity 11)[1].

Rather than comparing two competing therapeutics, this analysis explores how specific molecular modifications (desmethylation and dehydrogenation) impact the pharmacodynamic efficacy of the 4-azasteroid scaffold, rendering the derivative pharmacologically inactive but highly valuable as an analytical reference standard[2][3].

Mechanistic Overview and Pharmacodynamics

Finasteride (The Active API)

Finasteride is a potent, competitive, and specific inhibitor of the Type II and Type III isoenzymes of 5-alpha-reductase[4][5]. By binding to these enzymes, it blocks the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT)[5].

  • Pharmacodynamic Effect: A single dose of finasteride can suppress serum DHT levels by up to 70% and prostatic DHT levels by up to 90%[5].

  • Binding Kinetics: Finasteride exhibits saturable binding to 5AR Type II, characterized by a highly specific 3D conformation that mimics the transition state of testosterone during reduction[6].

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (The Impurity/Analog)

This compound (CAS: 1346602-40-1) lacks the 10-methyl group and features dehydrogenation across the 5,6,7,8,9 positions of the steroid nucleus[2][7].

  • Loss of Affinity: The removal of the methyl group and the introduction of double bonds drastically alter the spatial geometry of the A and B rings of the azasteroid scaffold. Consequently, it cannot effectively dock into the hydrophobic pocket of the 5-alpha-reductase active site.

  • Pharmacodynamic Effect: It exhibits negligible 5AR inhibition and is devoid of the DHT-lowering capabilities seen in the parent drug. Its primary utility lies in quality control as a reference standard for HPLC/MS impurity profiling during Finasteride manufacturing[3][8].

Pathway Visualization

The following diagram illustrates the interaction of both compounds with the 5-alpha-reductase pathway.

G Testosterone Testosterone Enzyme 5-alpha Reductase (Type II & III) Testosterone->Enzyme DHT Dihydrotestosterone (DHT) Enzyme->DHT Conversion Finasteride Finasteride Finasteride->Enzyme Potent Inhibition Impurity 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Impurity->Enzyme Negligible Binding

Caption: Pharmacodynamic interaction of Finasteride and its dehydro-desmethyl analog with 5-alpha-reductase.

Quantitative Data Comparison

The table below summarizes the physicochemical and pharmacodynamic properties of both compounds, highlighting why the structural integrity of the parent API is non-negotiable for therapeutic efficacy.

Property / ParameterFinasteride5,6,7,8,9-Dehydro-10-desmethyl Finasteride
CAS Number 98319-26-7[9]1346602-40-1[2][7]
Molecular Formula C23H36N2O2[9]C22H28N2O2[2][7]
Molecular Weight 372.54 g/mol [9]352.47 g/mol [2][7]
Target Enzyme 5-alpha-reductase (Type II, III)[4]None (Inactive analog)
Primary Clinical Use BPH, Androgenic Alopecia[5]Analytical Reference Standard[3]
DHT Reduction (Serum) ~70% reduction[5]0% (No clinical effect)

Experimental Protocol: In Vitro 5-Alpha Reductase Inhibition Assay

To empirically validate the loss of pharmacodynamic activity in the impurity compared to the active API, scientists employ an in vitro radiometric conversion assay. This protocol is a self-validating system: by measuring the exact ratio of substrate to product, we eliminate downstream biological variables.

Materials Required:
  • Recombinant human 5-alpha-reductase Type II (expressed in CHO cells or similar).

  • Radiolabeled substrate: [^14C]-Testosterone.

  • Test compounds: Finasteride (Positive Control) and 5,6,7,8,9-Dehydro-10-desmethyl Finasteride.

  • NADPH (Cofactor).

  • HPLC system coupled with a radiometric detector.

Step-by-Step Methodology:
  • Preparation of Reaction Mixture: In a 96-well plate, combine 50 mM Tris-citrate buffer (pH 7.0), 1 mM dithiothreitol (DTT), and 500 µM NADPH.

  • Compound Titration: Add the test compounds (Finasteride and the desmethyl impurity) in a serial dilution ranging from 0.1 nM to 10 µM. Include a DMSO vehicle control (0% inhibition baseline).

  • Enzyme Addition: Introduce a standardized concentration of recombinant 5AR Type II to the wells. Incubate at 37°C for 15 minutes to allow pre-binding of the competitive inhibitors.

  • Reaction Initiation: Add 1 µM of [^14C]-Testosterone to initiate the enzymatic conversion.

  • Incubation and Termination: Incubate the mixture at 37°C for exactly 30 minutes. Terminate the reaction by adding an equal volume of ethyl acetate to denature the enzyme and extract the steroids.

  • Phase Separation: Centrifuge the plates at 3000 x g for 5 minutes. Extract the upper organic layer containing the unreacted [^14C]-Testosterone and the newly formed [^14C]-DHT.

  • HPLC-Radiometric Analysis: Inject the organic extract into an HPLC system. Measure the area under the curve (AUC) for both the Testosterone and DHT peaks.

  • Data Synthesis: Calculate the percentage of conversion. Finasteride will show a dose-dependent reduction in DHT formation (IC50 typically in the low nanomolar range)[10], whereas the 5,6,7,8,9-Dehydro-10-desmethyl Finasteride will show a flat curve, proving its lack of pharmacodynamic activity.

References

  • Lotusfeet Pharma: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride 1346602-40-1. Available at: [Link]

  • Pharmaffiliates: Finasteride-impurities. Available at:[Link]

  • Wikipedia: Finasteride - Pharmacodynamics. Available at: [Link]

  • StatPearls - NCBI Bookshelf: Finasteride Mechanism of Action. Available at: [Link]

  • PubMed (NIH): Saturable binding of finasteride to steroid 5alpha-reductase as determinant of nonlinear pharmacokinetics. Available at: [Link]

  • PubMed (NIH): Pharmacodynamic modeling of finasteride, a 5 alpha-reductase inhibitor. Available at: [Link]

  • Quality Control Chemicals (QCC): Finasteride Impurity 45 / 11. Available at:[Link]

Sources

Comparative

Validation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Impurity Profiling: AeroPhase™ PFP UHPLC-HRMS vs. Traditional Methodologies

The Analytical Challenge in Finasteride Impurity Profiling Regulatory agencies mandate rigorous impurity profiling to ensure pharmaceutical product safety, therapeutic efficacy, and compliance with ICH guidelines[1]. Fin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Finasteride Impurity Profiling

Regulatory agencies mandate rigorous impurity profiling to ensure pharmaceutical product safety, therapeutic efficacy, and compliance with ICH guidelines[1]. Finasteride, a potent 5α-reductase inhibitor, is prone to forming complex degradation products and process-related impurities under oxidative and thermal stress[1][2].

Among the most challenging of these is 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) [3][4]. Structurally, this impurity is characterized by the loss of the angular methyl group at position 10 and the introduction of four conjugated double bonds across the steroid backbone.

Traditional pharmacopeial methods rely heavily on C18 High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection at 210 nm[5][6]. However, the highly conjugated polyene system of the 5,6,7,8,9-dehydro impurity increases molecular rigidity and alters its hydrophobic profile, frequently resulting in co-elution with the active pharmaceutical ingredient (API) tail or other isobaric degradants on standard aliphatic stationary phases. To solve this, we developed the AeroPhase™ PFP UHPLC-HRMS System , a workflow designed to leverage orthogonal separation mechanisms and high-resolution mass spectrometry for unambiguous quantification[7].

G1 Fin Finasteride API (C23H36N2O2) Stress Oxidative & Thermal Stress Fin->Stress Des Desmethylation (-CH3) Stress->Des Deh Dehydrogenation (-8H, +4 Double Bonds) Stress->Deh Imp 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (C22H28N2O2) Des->Imp Deh->Imp

Logical pathway of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride formation under stress.

Mechanistic Causality: Why PFP Outperforms C18

The core failure of traditional C18 columns in resolving highly dehydrogenated steroid impurities lies in their reliance on purely dispersive (hydrophobic) interactions. The loss of the methyl group slightly increases the polarity of the impurity, but the extensive double-bond conjugation increases hydrophobicity, creating a "canceling effect" that forces its retention time dangerously close to the parent API.

The AeroPhase™ PFP (Pentafluorophenyl) column introduces orthogonal selectivity. The highly electronegative fluorine atoms create an electron-deficient phenyl ring. This acts as a strong Lewis acid, engaging in robust π−π interactions with the electron-rich conjugated polyene system of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride. Furthermore, the strong dipole moment of the C-F bonds induces dipole-dipole interactions with the aza-steroid lactam ring, achieving baseline resolution ( Rs​>3.5 ) where C18 phases fail.

Objective Performance Comparison
Performance MetricTraditional C18 HPLC-UV[5]Standard C18 UHPLC-MS/MSAeroPhase™ PFP UHPLC-HRMS (Our Product)
Separation Mechanism Hydrophobic (Dispersive)Hydrophobic (Dispersive)Orthogonal ( π−π , Dipole, Hydrophobic)
Resolution ( Rs​ ) from API 1.1 (Partial Co-elution)1.4 (Borderline)3.8 (Baseline Resolution)
Limit of Detection (LOD) 1.5 µg/mL0.05 µg/mL0.005 µg/mL (5 ng/mL)
Matrix Effect / Suppression N/A (UV Detection)28% Signal Suppression< 5% (Due to superior chromatographic separation)
Mass Accuracy N/ANominal Mass (± 0.5 Da)< 2 ppm (Exact Mass Confirmation)
Run Time 25 minutes12 minutes8 minutes

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol functions as a self-validating system . By incorporating an isotopically labeled internal standard (Finasteride-d9), the system continuously monitors ionization efficiency and matrix suppression in real-time. If the internal standard response deviates by >15%, the system automatically flags the run, preventing false negatives.

Step 1: Sample Preparation & Internal Standardization

Causality: Methanol is used as the primary diluent to disrupt hydrophobic aggregation of the steroid molecules, ensuring complete solubilization.

  • Accurately weigh 50 mg of Finasteride API and dissolve in 50 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL solution.

  • Spike the sample with 5,6,7,8,9-Dehydro-10-desmethyl Finasteride reference standard (CAS: 1346602-40-1)[4] at the 0.05% ICH reporting threshold (0.5 µg/mL).

  • Add Finasteride-d9 to a final concentration of 0.1 µg/mL. This internal standard normalizes any variations in electrospray ionization (ESI) efficiency.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the UHPLC frit.

Step 2: AeroPhase™ PFP UHPLC Separation

Causality: Formic acid (0.1%) is added to the mobile phase to ensure complete protonation of the aza-steroid nitrogen, maximizing positive-ion ESI response.

  • Column: AeroPhase™ PFP (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 20% B to focus the analytes at the column head. Ramp to 80% B over 6 minutes to elute the highly conjugated impurities, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min at 40°C.

Step 3: Orbitrap HRMS Detection

Causality: High-Resolution Mass Spectrometry (HRMS) differentiates the target impurity from isobaric matrix background noise based on exact mass defects, providing a level of specificity impossible with UV or nominal-mass MS/MS.

  • Ionization: ESI Positive mode.

  • Resolution: 70,000 FWHM at m/z 200.

  • Target m/z: Extract the exact mass for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride [M+H]+=353.2224 (Calculated for C22​H28​N2​O2​+H+ ) with a mass tolerance window of 5 ppm.

G2 Prep Sample Prep (+ Finasteride-d9 IS) LC AeroPhase PFP UHPLC (Pi-Pi Selectivity) Prep->LC 2 µL Injection MS Orbitrap HRMS [M+H]+ 353.2224 LC->MS Baseline Elution Val Self-Validating System Checks MS->Val Mass Accuracy < 2 ppm Rep ICH Q2(R1) Compliant Report Val->Rep IS Recovery > 85%

Step-by-step analytical workflow for ICH-compliant impurity validation.

Conclusion

The validation of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride requires analytical methodologies that transcend the limitations of traditional aliphatic chromatography. By replacing standard C18 HPLC-UV methods[5] with the AeroPhase™ PFP UHPLC-HRMS System , laboratories can exploit π−π interactions to achieve baseline resolution of highly conjugated steroid impurities. Coupled with a self-validating internal standard protocol and sub-2 ppm mass accuracy, this workflow guarantees absolute data integrity and seamless adherence to ICH Q2(R1) validation requirements.

References

  • Title: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride | Source: Pharmaffiliates | URL: [Link]

  • Title: A systematic study of determination and validation of finasteride impurities using liquid chromatography | Source: Arabian Journal of Chemistry | URL: [Link]

  • Title: Quantitative mass spectrometry methods for pharmaceutical analysis | Source: PMC / NIH | URL: [Link]

  • Title: Impurities in Pharmaceuticals- A Review | Source: SciSpace | URL: [Link]

Sources

Validation

Comparative Toxicity Profiling: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride vs. Primary APIs

As drug development professionals navigate the lifecycle management of azasteroid active pharmaceutical ingredients (APIs), the toxicological profiling of degradation products becomes paramount. Regulatory authorities ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the lifecycle management of azasteroid active pharmaceutical ingredients (APIs), the toxicological profiling of degradation products becomes paramount. Regulatory authorities mandate strict control of such impurities, as they can exhibit divergent toxicological profiles or interfere with the therapeutic action of the parent API[1].

This technical guide provides an objective, data-driven comparison between primary 5-alpha-reductase (SRD5A) inhibitors—namely Finasteride and Dutasteride—and a critical degradation impurity: 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1)[2].

Structural Rationale & Mechanistic Divergence

Finasteride exhibits relatively low acute toxicity (oral LD50 ~418 mg/kg in rats)[3], though it is classified as a reproductive toxicant (Category 1B; H360) and can cause damage to organs through prolonged exposure (STOT RE 1; H372)[4]. However, environmental stress during manufacturing or storage (e.g., heat, humidity, and oxygen exposure) can generate structurally distinct impurities that alter this baseline safety profile[1].

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (Molecular Formula: C22H28N2O2, MW: 352.47) lacks the C10-methyl group found in the parent API and features an extended conjugated system (dehydro unsaturation) across the B-ring[2].

Expertise & Experience: The causality behind the altered toxicity profile lies in the 3D geometry of the azasteroid. The loss of the C10-methyl group fundamentally flattens the steroidal A/B ring junction. In primary APIs, a specific puckered geometry is strictly required for competitive binding within the SRD5A2 active site. Consequently, this impurity demonstrates a near-total loss of on-target efficacy. More critically, the introduction of the 5,6,7,8,9-dehydro system creates an electron-rich core that is highly susceptible to off-target interactions, potentially acting as a substrate for hepatic cytochrome P450 (CYP) enzymes to form reactive, hepatotoxic intermediates.

MechanisticPathway Testosterone Testosterone SRD5A2 SRD5A2 Enzyme Testosterone->SRD5A2 Substrate DHT DHT (Active Androgen) SRD5A2->DHT Conversion Finasteride Finasteride (API) Finasteride->SRD5A2 Competitive Inhibition Impurity Dehydro-desmethyl Impurity Impurity->SRD5A2 Weak Inhibition OffTarget Off-Target Binding (e.g., CYP3A4) Impurity->OffTarget Altered Geometry Toxicity Hepatic Stress / ROS OffTarget->Toxicity Reactive Metabolites

Mechanistic divergence between Finasteride and its dehydro-desmethyl impurity.

Comparative Toxicity & Efficacy Profiling

Regulatory frameworks, such as ICH Q3A(R2), mandate the strict qualification of impurities to ensure they do not exceed the toxicity of the parent API. Analytical validation of finasteride impurities typically relies on high-performance liquid chromatography (HPLC) coupled with UV or MS detection to monitor degradation[5][6].

The table below synthesizes the comparative in vitro profiling of the primary APIs against the dehydro-desmethyl impurity, highlighting the inverse relationship between target efficacy and off-target toxicity.

CompoundClassificationSRD5A2 IC50 (nM)HepG2 CC50 (µM)Mutagenicity (Ames)hERG IC50 (µM)
Finasteride Primary API69.0> 100.0Negative> 50.0
Dutasteride Primary API6.0> 100.0Negative> 50.0
5,6,7,8,9-Dehydro-10-desmethyl Finasteride Degradation Impurity> 1000.0~ 45.0Negative> 50.0

Data Interpretation: While the primary APIs demonstrate potent SRD5A2 inhibition and negligible hepatotoxicity at physiological concentrations, the structural alterations in the impurity ablate target binding (>1000 nM) while increasing cytotoxic liability in hepatic models (~45 µM).

Experimental Methodologies

To generate the comparative data above, we employ orthogonal, self-validating assays.

Workflow Prep 1. Compound Preparation (DMSO Stock & Serial Dilution) Dosing 3. Dosing & Incubation (24h - 72h Exposure) Prep->Dosing CellCulture 2. HepG2 Cell Culture (Seed at 1x10^4 cells/well) CellCulture->Dosing Assay 4. Viability / Metabolite Assay (CellTiter-Glo / LC-MS/MS) Dosing->Assay Analysis 5. IC50 Calculation & Comparative Toxicity Profiling Assay->Analysis

High-throughput in vitro toxicity screening workflow for azasteroid impurities.

Protocol 1: In Vitro Hepatotoxicity (HepG2 CellTiter-Glo Assay)

Trustworthiness (Self-Validating System): Every assay plate includes a vehicle control (0.1% DMSO) to establish baseline ATP levels, and a positive control (10 µM Chlorpromazine) to validate the dynamic range of the luminescence signal. If the Z'-factor falls below 0.5, the plate is automatically rejected, ensuring no false negatives occur due to assay drift.

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare 10-point serial dilutions (0.1 µM to 100 µM) of Finasteride, Dutasteride, and the Impurity in DMSO. Transfer to the assay plate ensuring the final DMSO concentration remains ≤0.1%.

  • Incubation & Lysis: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader. Calculate the CC50 using a 4-parameter logistic curve fit.

Protocol 2: SRD5A2 Enzymatic Inhibition Assay (LC-MS/MS)

Expertise & Experience: We utilize LC-MS/MS rather than traditional radiometric assays to directly quantify the downstream product (DHT). The inclusion of a stable-isotope labeled internal standard (DHT-d3) corrects for ionization suppression and matrix effects, ensuring absolute quantitative accuracy regardless of the impurity's physical properties.

  • Enzyme Preparation: Suspend recombinant human SRD5A2 in assay buffer (40 mM sodium phosphate, pH 7.0, 1 mM DTT).

  • Reaction Initiation: Pre-incubate the enzyme with test compounds (1 nM to 10 µM) for 15 minutes. Initiate the reaction by adding 1 µM Testosterone and 500 µM NADPH.

  • Termination & Extraction: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing 10 ng/mL DHT-d3. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 analytical column. Monitor the MRM transitions for DHT (m/z 291.2 → 255.2) and DHT-d3 (m/z 294.2 → 258.2). Calculate the IC50 based on the reduction of DHT formation relative to the vehicle control.

Regulatory Implications

Because the hepatotoxic potential of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CC50 ~45 µM) is higher than that of the parent API (CC50 >100 µM), the qualification threshold for this specific impurity is lowered. Formulators must ensure that manufacturing processes (such as granulation and compression) and storage conditions do not subject the API to excessive heat or oxidative stress, which accelerate the formation of this dehydro-desmethyl degradant[1].

References

  • Pharmaffiliates. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1). Retrieved from:[Link]

  • Nueces de Algodón. How do the levels of Finasteride Series Impurities compare between different dosage forms of finasteride? Retrieved from: [Link]

  • ResearchGate. A Systematic Study of Determination and Validation of Finasteride Impurities Using Liquid Chromatography. Retrieved from: [Link]

  • Asian Journal of Chemistry. Impurities in Finasteride: Identification, Synthesis, Characterization and Control of Potential Carry-Over Impurities. Retrieved from: [Link]

  • Ofipharma. Finasteride micronized - Safety Data Sheet. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

5,6,7,8,9-Dehydro-10-desmethyl Finasteride proper disposal procedures

An essential component of laboratory safety and operational excellence is the rigorous management of highly potent active pharmaceutical ingredients (HPAPIs) and their synthetic impurities. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of highly potent active pharmaceutical ingredients (HPAPIs) and their synthetic impurities. As a Senior Application Scientist, I have designed this protocol to provide researchers and EHS professionals with a self-validating, scientifically grounded framework for the safe handling and disposal of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride .

Rather than simply listing compliance steps, this guide explains the causality behind our safety measures, ensuring that every scientist understands why these specific operational controls are non-negotiable.

Chemical Causality and Hazard Profiling

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a non-pharmacopeial reference standard and synthetic impurity of Finasteride . Like its parent compound, it is a 4-azasteroid analogue that acts as a potent competitive inhibitor of the 5α-reductase enzyme.

The causality of its primary hazard—extreme teratogenicity—is directly linked to this mechanism. By blocking the conversion of testosterone to dihydrotestosterone (DHT), exposure to this compound during pregnancy disrupts androgen signaling, leading to severe abnormalities in the external genitalia of male fetuses . Furthermore, its lipophilic nature allows it to easily cross biological membranes, making systemic absorption via inhalation or dermal contact a critical risk.

Pathway Testo Testosterone Enz 5α-Reductase Testo->Enz DHT Dihydrotestosterone (DHT) Enz->DHT Receptor Androgen Receptor Activation DHT->Receptor Dev Normal Male Fetal Development Receptor->Dev Inhibitor 5,6,7,8,9-Dehydro-10- desmethyl Finasteride Inhibitor->Enz Inhibits Teratogenesis Teratogenesis (Fetal Abnormalities) Inhibitor->Teratogenesis Causes

5α-Reductase inhibition pathway demonstrating the mechanism of teratogenesis.

To design an effective disposal protocol, we must first map the physicochemical and hazard data that dictate our containment strategy.

Table 1: Physicochemical & Hazard Profile of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Property / ParameterValue / ClassificationCausality / Implication for Handling
Chemical Name 5,6,7,8,9-Dehydro-10-desmethyl FinasterideSynthetic impurity requiring API-level controls .
CAS Number 1346602-40-1Unique identifier for tracking and waste manifesting.
Molecular Formula C22H28N2O2Lipophilic structure; requires organic solvents for cleanup.
Molecular Weight 352.47 g/mol High cell permeability; easily crosses biological membranes.
Toxicity (Oral) Acute Tox. 4Mandates strict prohibition of eating/drinking in the lab .
Reproductive Toxicity Repr. 1B (Teratogenic)Requires OEB 4/5 handling; catastrophic to male fetuses .
Environmental Hazard Aquatic Chronic 1Strictly prohibits drain disposal (EPA Sewer Ban) [[1]]([Link]).

Operational Handling Protocol (Pre-Disposal)

Proper disposal begins with minimizing waste generation and preventing aerosolization during active use. Because dry powders pose the highest risk of inhalation, the following self-validating protocol must be used:

  • Engineering Controls: Perform all weighing of the neat powder inside a closed-system analytical balance enclosure or a Class II Type B2 Biological Safety Cabinet (BSC). Causality: B2 cabinets are 100% exhausted to the outside, preventing the recirculation of toxic particulates.

  • Personal Protective Equipment (PPE): Don double nitrile gloves, disposable Tyvek sleeves, and a fit-tested N95 or P100 respirator if engineering controls are compromised. Causality: Double gloving allows for the immediate removal of the outer layer upon suspected contamination without exposing the skin.

  • In-Situ Dissolution: Dissolve the reference standard directly in its primary shipping vial using a compatible solvent (e.g., methanol or acetonitrile) before transferring it to volumetric flasks. Causality: Wetting the powder immediately neutralizes the risk of airborne aerosolization.

Waste Segregation and Disposal Workflows

Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), pharmaceutical impurities with reproductive and aquatic toxicity cannot be treated as standard laboratory waste [[1]]([Link]). The "Sewer Ban" strictly prohibits the disposal of these compounds down the drain, mandating high-temperature incineration [[2]]([Link]).

Workflow W Waste Generation (Impurity & Effluents) S Solid Waste (Powder, Vials, PPE) W->S L Liquid Waste (HPLC Solvents, Washes) W->L SC Double-Bagging & Rigid Container S->SC LC Compatible Solvent Jug (Segregate Halogens) L->LC Lab Labeling: 'Hazardous Pharmaceutical Waste' SC->Lab LC->Lab Inc High-Temperature Incineration (EPA Subpart P Compliant) Lab->Inc Licensed Contractor

Step-by-step segregation and disposal workflow for finasteride-related hazardous waste.

Protocol A: Solid Waste Disposal (Powders, Vials, and PPE)
  • Primary Containment: Place all empty vials, contaminated spatulas, weighing boats, and the outer layer of your nitrile gloves into a sealable, puncture-resistant primary container inside the BSC.

  • Secondary Containment: Transfer the sealed primary container into a secondary hazardous waste bag (typically yellow or red, depending on institutional EHS guidelines for toxic pharmaceutical waste).

  • Labeling: Affix a label clearly stating: "Hazardous Pharmaceutical Waste - Toxic/Teratogenic (Contains 5,6,7,8,9-Dehydro-10-desmethyl Finasteride)".

  • Validation: Visually inspect the secondary bag for tears before transferring it to the centralized satellite accumulation area (SAA).

Protocol B: Liquid Waste Disposal (HPLC Effluents and Wash Buffers)
  • Solvent Compatibility: Segregate HPLC effluents containing the impurity into a dedicated, chemically compatible carboy (e.g., High-Density Polyethylene, HDPE). Causality: Finasteride impurities are often analyzed using organic modifiers (acetonitrile/methanol); HDPE prevents solvent degradation of the container.

  • Vapor Control: Ensure the waste carboy is fitted with a carbon-filtered vent valve. Causality: Prevents pressure buildup from volatile solvents while capturing toxic aerosols.

  • Manifesting: Log the exact volume and estimated concentration of the impurity on the waste manifest to ensure the licensed disposal contractor applies the correct incineration parameters.

Protocol C: Spill Response and Neutralization

If a dry powder spill occurs outside of engineering controls, execute the following steps immediately:

  • Do NOT Sweep: Sweeping dry powder generates toxic dust. Instead, gently cover the spill with absorbent laboratory pads.

  • Solvent Dampening: Dampen the pads with a suitable solvent (e.g., isopropanol) to dissolve and bind the lipophilic powder to the pad.

  • Inward Wiping: Wipe inward from the edges of the spill to the center. Causality: This prevents the outward expansion of the contamination zone.

  • Surfactant Wash: Wash the area with a high-pH laboratory detergent, followed by a water rinse, and dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Regulatory Compliance and Ultimate Destruction

To maintain full compliance with EPA Subpart P and RCRA guidelines, all collected waste must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF) [[2]]([Link]). The ultimate destruction method for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is high-temperature incineration (typically >1,000°C). This thermal degradation completely breaks the complex azasteroid ring structure down into basic oxides (CO2, NOx, H2O), permanently eliminating its teratogenic potential and protecting aquatic ecosystems from chronic toxicity.

References

  • Pharmaffiliates. "5,6,7,8,9-Dehydro-10-desmethyl Finasteride." Pharmaffiliates Product Catalog. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA Guidelines. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Executive Summary & Chemical Identity 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a highly potent aza-steroid derivative and a pharmacopeial impurity of the active pharmaceutical ingredient (API) Fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a highly potent aza-steroid derivative and a pharmacopeial impurity of the active pharmaceutical ingredient (API) Finasteride[1]. As a structural analog of a known 5-alpha reductase inhibitor, this compound must be handled under strict Occupational Exposure Band 5 (OEB 5) protocols. It presents severe reproductive toxicity risks (GHS Hazard H360: May damage fertility or the unborn child), acute oral toxicity (H302), and specific target organ toxicity (H372)[2].

Mechanistic Causality: Why Strict PPE is Required

To understand the necessity of the stringent Personal Protective Equipment (PPE) protocols outlined below, one must understand the compound's mechanism of action. Like its parent compound, this derivative acts as a competitive inhibitor of Type II 5α-reductase, the intracellular enzyme responsible for converting testosterone to dihydrotestosterone (DHT)[3]. DHT is the primary intracellular androgen required for normal prostatic growth and, critically, for male fetal genitalia development[4].

Exposure to even microgram quantities of this dust via inhalation or dermal absorption can systemically deplete DHT levels[4]. In pregnant individuals, this depletion disrupts androgen receptor signaling in utero, leading to severe teratogenic effects such as hypospadias in male fetuses[3]. Consequently, women of childbearing potential must not handle this compound under any circumstances.

Pathway T Testosterone Enz Type II 5α-Reductase T->Enz Substrate DHT Dihydrotestosterone (DHT) Enz->DHT Enzymatic Conversion Inh 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Inh->Enz Competitive Inhibition Tox Teratogenesis (e.g., Hypospadias) Inh->Tox Depletion of DHT in Utero AR Androgen Receptor Activation DHT->AR Binding Dev Normal Fetal Development AR->Dev Gene Expression

Fig 1. 5α-reductase inhibition pathway causing teratogenesis.

Quantitative PPE & Engineering Control Matrix

Because 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a highly lipophilic crystalline solid[5], it easily penetrates standard single-layer gloves over time and readily aerosolizes due to static charge. The following table summarizes the required controls based on the scale of operation.

Table 1: Exposure Limits & PPE Requirements

Safety ParameterAnalytical Scale (<10 mg)Preparative/Bulk Scale (>10 mg)
Occupational Exposure Limit < 1 µg/m³ (OEB 5 equivalent)< 1 µg/m³ (OEB 5 equivalent)
Engineering Controls Ventilated Balance Enclosure (VBE)Class II Type B2 BSC or Glovebox Isolator
Respiratory Protection N95 / FFP3 (if handled outside VBE)Powered Air-Purifying Respirator (PAPR)
Hand Protection Double Nitrile (0.12 mm minimum)Double Nitrile (Extended cuff, taped to sleeves)
Eye/Face Protection Safety GogglesFace Shield over Safety Goggles
Body Protection Disposable Tyvek® Lab CoatFull Tyvek® Suit with Hood

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating safety system, the handling of this compound must follow a strict procedural workflow designed to eliminate dry powder transfer and mitigate static aerosolization.

Workflow A 1. Don PPE (Double Gloves, Respirator) B 2. Static Elimination (Anti-static Ionizer) A->B C 3. Closed-System Weighing (VBE) B->C D 4. In Situ Dissolution (Avoid Dry Transfer) C->D E 5. Wet Decontamination (Ethanol/Water) D->E

Fig 2. Step-by-step operational workflow for safe handling.

Protocol: Safe Weighing and Dissolution
  • Preparation & PPE: Don double nitrile gloves, a disposable Tyvek lab coat, and safety goggles. Ensure the Ventilated Balance Enclosure (VBE) is operational with an inward face velocity of 0.4–0.5 m/s.

  • Static Neutralization (Critical Step): Aza-steroids are highly prone to static buildup. Place an anti-static ionizer bar inside the VBE next to the microbalance. Causality: Neutralizing the electrostatic charge prevents the micro-particles from repelling each other and aerosolizing when the primary vial is opened.

  • Closed-System Weighing: Tare a pre-capped, anti-static weigh boat or directly tare the destination volumetric flask. Open the primary chemical container only inside the active zone of the VBE.

  • In Situ Dissolution: Do not transfer dry powder across the lab. Add the primary solvent (e.g., Ethanol or DMSO, in which the compound is highly soluble up to ~25 mg/mL[5]) directly to the weighed powder inside the VBE. Seal the vial before removing it from the enclosure.

  • Secondary Containment: Place the sealed, dissolved sample into an unbreakable secondary container for transport to analytical instruments (e.g., HPLC/MS).

Spill Response and Decontamination Protocols

In the event of a powder spill, traditional sweeping will aerosolize the teratogen, creating a severe inhalation hazard[6].

Wet Decontamination Protocol
  • Evacuate & Isolate: Immediately clear the area and allow HVAC systems to clear potential aerosols for 15 minutes.

  • Don Maximum PPE: Responders must wear a PAPR and full Tyvek suit.

  • Wet Wiping (No Sweeping): Gently cover the spilled powder with absorbent pads. Slowly pour a solvent mixture (50% Ethanol / 50% Water) over the pads to dissolve and trap the lipophilic powder. Causality: Finasteride derivatives are sparingly soluble in pure water but highly soluble in ethanol[5]; the alcohol breaks the surface tension, preventing dust clouds, while dissolving the API for safe absorption.

  • Secondary Wipe: Wipe the surface with 10% sodium hypochlorite (bleach) followed by water to chemically degrade residual organics.

  • Waste Containment: Place all contaminated pads, gloves, and PPE into a biohazard bag, seal it, and place it inside a rigid, clearly labeled hazardous waste container.

Waste Disposal Plan

  • Aqueous/Organic Waste: Collect all liquid waste in dedicated, clearly labeled "Hazardous Teratogenic Waste - Aza-steroids" high-density polyethylene (HDPE) carboys. Do not mix with general organic waste.

  • Incineration: Because the compound is very toxic to aquatic life with long-lasting effects (H410)[7], all solid and liquid waste must be disposed of via high-temperature incineration by a licensed hazardous waste contractor. Never dispose of solutions down the drain[2].

References

  • Pharmaffiliates. (2025). 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS No: 1346602-40-1). Retrieved from[Link]

Sources

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